1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-difluoro-2-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPSWRAYBCQEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612174 | |
| Record name | 1,4-Difluoro-2-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457628-36-3 | |
| Record name | 1,4-Difluoro-2-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Strategic Synthesis of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene, a fluorinated aromatic propargyl ether with significant potential in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can enhance pharmacokinetic properties, metabolic stability, and binding affinity of drug candidates.[1][2][3] The propargyl group serves as a versatile handle for further chemical modifications, such as click chemistry. This document details the Williamson ether synthesis as the primary and most efficient route to the target molecule, offering in-depth insights into the reaction mechanism, optimization of experimental parameters, and best practices for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this valuable chemical building block.
Introduction: The Significance of Fluorinated Propargyl Ethers in Modern Chemistry
The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery.[2] Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties.[1][2] When combined with a propargyl moiety, the resulting fluorinated propargyl ethers become powerful synthons for creating complex molecular architectures. The terminal alkyne of the propargyl group is particularly amenable to a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This compound is a bifunctional molecule that leverages these advantages. The difluorinated benzene ring provides a metabolically stable core with altered electronic properties, while the propargyl ether offers a reactive handle for conjugation and derivatization. This unique combination makes it a highly attractive building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced polymers.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of aromatic ethers, including this compound, is the Williamson ether synthesis.[4][5][6] This robust SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
The overall reaction is depicted below:
Reaction Mechanism
The synthesis proceeds via a two-step, one-pot process:
-
Deprotonation of the Phenol: In the first step, a base is used to deprotonate the hydroxyl group of 2,5-difluorophenol, forming a more nucleophilic phenoxide ion. The choice of base is critical and can influence the reaction rate and yield. Common bases include potassium carbonate, sodium hydride, and alkali metal hydroxides.
-
Nucleophilic Substitution (SN2): The resulting 2,5-difluorophenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of the propargyl halide (e.g., propargyl bromide). This concerted, backside attack displaces the halide leaving group, forming the desired ether linkage and a salt byproduct.[5][6]
Figure 1: Reaction mechanism workflow.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Notes |
| 2,5-Difluorophenol | 2713-31-7 | 130.09 g/mol | 1.0 eq | Starting material |
| Propargyl Bromide (80% in toluene) | 106-96-7 | 118.96 g/mol | 1.2 eq | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 eq | Base |
| Acetone | 67-64-1 | 58.08 g/mol | - | Solvent |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | - | Extraction solvent |
| Brine (saturated NaCl solution) | - | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone to the flask until the reagents are fully submerged and can be stirred effectively.
-
Addition of Alkylating Agent: While stirring vigorously, add propargyl bromide (1.2 eq, 80% solution in toluene) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and potassium bromide salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in diethyl ether and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Caption: Experimental workflow for the synthesis.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methylene protons of the propargyl group, and the terminal alkyne proton.
-
¹³C NMR: Expect signals for the aromatic carbons, the methylene carbon, and the two alkyne carbons.
-
¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms on the benzene ring.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C-F bonds, the C-O-C ether linkage, the C≡C triple bond, and the ≡C-H bond.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₉H₆F₂O, MW: 168.14 g/mol ) should be observed.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[7]
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable fluorinated building block can be obtained in good yield and high purity. Its unique structural features make it a promising candidate for applications in the development of novel therapeutics and functional materials.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cpchem.com [cpchem.com]
An In-depth Technical Guide to the Synthesis of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The core of this synthesis lies in the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers. This document delves into the mechanistic underpinnings of this reaction, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile molecule into their synthetic workflows.
Introduction: The Significance of Fluorinated Aryl Propargyl Ethers
Aryl propargyl ethers are a class of organic compounds characterized by an aromatic ring linked to a propargyl group (HC≡C-CH₂-) through an ether linkage. The presence of the terminal alkyne functionality makes them exceptionally versatile intermediates for a wide range of chemical transformations, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions.
The incorporation of fluorine atoms into the aromatic ring, as in the case of this compound, can significantly modulate the physicochemical and biological properties of the resulting molecules. Fluorine's high electronegativity and relatively small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated aryl propargyl ethers are of considerable interest in medicinal chemistry and materials science.
This guide focuses on the synthesis of this compound, providing a detailed understanding of its formation mechanism and a practical protocol for its preparation.
The Reaction Mechanism: A Classic S(_N)2 Transformation
The formation of this compound is achieved through the Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[1] This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2]
The key steps of the mechanism are as follows:
-
Deprotonation of the Phenol: The synthesis commences with the deprotonation of the starting material, 2,5-difluorophenol, by a suitable base. The phenolic proton is acidic and is readily abstracted by the base to form a highly nucleophilic 2,5-difluorophenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to induce side reactions.
-
Nucleophilic Attack: The newly formed 2,5-difluorophenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of the propargyl halide (e.g., propargyl bromide). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not).[1]
-
Displacement of the Leaving Group: In a concerted step, as the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion is displaced as a leaving group.[1] The choice of the leaving group is also important; bromide and iodide are excellent leaving groups, facilitating a rapid reaction.
The overall transformation results in the formation of the desired ether, this compound, and a salt byproduct.
Visualizing the Mechanism
Caption: The S(_N)2 mechanism for the synthesis of this compound.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is based on established principles of Williamson ether synthesis adapted for this specific substrate.[3]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2,5-Difluorophenol | C₆H₄F₂O | 130.09 | 1.00 g | 7.69 | Starting Material |
| Propargyl Bromide (80% in toluene) | C₃H₃Br | 118.96 | 1.14 mL | 10.0 | Electrophile |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.13 g | 15.4 | Base |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction Solvent |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | As needed | - | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluorophenol (1.00 g, 7.69 mmol) and anhydrous potassium carbonate (2.13 g, 15.4 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 20 mL) to the flask.
-
Stirring and Heating: Begin stirring the mixture and heat it to 80 °C in an oil bath. Stir for 15 minutes to ensure the formation of the phenoxide salt.[3]
-
Addition of Propargyl Bromide: Slowly add propargyl bromide (1.14 mL, 10.0 mmol) to the reaction mixture dropwise using a syringe.
-
Reaction Monitoring: Maintain the reaction mixture at 80 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 10% aqueous sodium hydroxide solution (50 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.[4]
Characterization of the Product
-
¹H NMR:
-
Aromatic protons will appear as multiplets in the range of δ 6.8-7.2 ppm.
-
The methylene protons of the propargyl group (-O-CH₂-C≡CH) are expected to be a doublet around δ 4.7 ppm.
-
The acetylenic proton (-C≡CH) should appear as a triplet around δ 2.5 ppm.
-
-
¹³C NMR:
-
Aromatic carbons will show signals in the region of δ 110-160 ppm, with characteristic C-F couplings.
-
The methylene carbon (-O-CH₂-) is expected around δ 56 ppm.
-
The acetylenic carbons (-C≡CH) should appear around δ 75 and δ 79 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch.
-
A sharp, weak absorption around 2120 cm⁻¹ for the C≡C stretch.
-
Strong absorptions in the 1200-1300 cm⁻¹ region for the Ar-O-C stretch.
-
Absorptions corresponding to C-F stretching in the aromatic region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) is expected at m/z = 168.04.
-
Causality Behind Experimental Choices and Self-Validation
The success of this synthesis hinges on several key experimental choices, each with a specific purpose that contributes to a self-validating system.
-
Choice of Base (Potassium Carbonate): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions such as the elimination of the propargyl bromide. Its insolubility in DMF necessitates heating to promote the reaction at the solid-liquid interface.
-
Choice of Solvent (DMF): Dimethylformamide is a polar aprotic solvent. It effectively dissolves the organic reactants and the phenoxide intermediate, facilitating the S(_N)2 reaction. Aprotic solvents do not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity and reaction rate.
-
Reaction Temperature (80 °C): This temperature provides a balance between achieving a reasonable reaction rate and minimizing potential side reactions. Higher temperatures could lead to the decomposition of the reactants or products.[3]
-
Purification (Column Chromatography): This is a standard and effective method for separating the desired product from any unreacted starting materials, byproducts, and residual solvent. The purity of the final product can be readily assessed by TLC and confirmed by spectroscopic analysis.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a reliable and straightforward method for accessing this valuable fluorinated building block. By understanding the underlying S(_N)2 mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The protocol provided in this guide, coupled with the rationale behind the experimental choices, offers a robust framework for the successful preparation and purification of this versatile compound, paving the way for its application in the development of new chemical entities with enhanced properties.
References
An In-Depth Technical Guide to 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene. It details a robust laboratory-scale synthesis protocol, purification methods, and an analysis of the compound's reactivity, with a particular focus on its application as a versatile building block in medicinal chemistry and materials science. The guide also outlines essential safety and handling procedures to ensure its proper use in a research and development setting.
Section 1: Introduction
This compound, a halogenated aromatic ether, is a molecule of significant interest in contemporary chemical synthesis. Its unique structural features—a difluorinated benzene ring and a terminal alkyne moiety—make it a highly valuable precursor for the synthesis of complex organic molecules. The fluorine atoms can modulate the electronic properties and metabolic stability of derivative compounds, a desirable trait in drug design. The propargyl group serves as a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This powerful ligation method allows for the efficient and specific conjugation of this building block to other molecules, facilitating the rapid assembly of compound libraries for drug discovery and the development of novel functional materials.[3]
Systematic Name: this compound Common Name: 2,5-Difluorophenyl propargyl ether CAS Number: 457628-36-3[4] Molecular Formula: C₉H₆F₂O[4] Molecular Weight: 168.14 g/mol [4]
Chemical Structure:
Caption: Chemical structure of this compound.
Section 2: Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its known and predicted properties. The spectroscopic data is inferred from the analysis of structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂O | [4] |
| Molecular Weight | 168.14 g/mol | [4] |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred |
Spectroscopic Data Interpretation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propargyl group, and the terminal alkyne proton. The aromatic protons will likely appear as complex multiplets in the range of 6.8-7.5 ppm, with coupling to the fluorine atoms. The methylene protons adjacent to the oxygen will resonate around 4.7 ppm as a doublet, showing coupling to the acetylenic proton. The terminal alkyne proton should appear as a triplet around 2.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and ether substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The carbons of the propargyl group are expected at approximately 56 ppm (CH₂), 76 ppm (alkyne C-H), and 78 ppm (alkyne C).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is predicted to show key absorption bands characteristic of its functional groups. A sharp peak around 3300 cm⁻¹ corresponds to the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretch will appear as a weak band around 2120 cm⁻¹. Strong C-F stretching vibrations are expected in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching bands will be observed around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-O-C ether linkage will show stretching vibrations in the 1250-1050 cm⁻¹ range.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 168. The fragmentation pattern would likely involve the loss of the propargyl group and subsequent fragmentation of the difluorophenoxy cation.
Section 3: Synthesis and Purification
The most direct and widely used method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,5-difluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with propargyl bromide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to create a 0.2 M solution.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add propargyl bromide (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.
Caption: Workflow for the synthesis and purification of the target compound.
Section 4: Chemical Reactivity and Stability
The chemical reactivity of this compound is dominated by its two key functional groups: the terminal alkyne and the difluorinated aromatic ring.
-
Alkyne Reactivity: The terminal alkyne is a versatile functional group that can undergo a variety of reactions. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring. This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[7][1][2] The terminal alkyne can also participate in Sonogashira coupling, Glaser coupling, and other metal-catalyzed transformations.
-
Aromatic Ring Reactivity: The difluorinated benzene ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. However, it can undergo nucleophilic aromatic substitution (SₙAr) under certain conditions, particularly at the carbon atom para to the propargyloxy group, which is activated by the ortho and para fluorine atoms.
Stability and Storage: this compound is expected to be a stable compound under normal laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is recommended.
Section 5: Applications in Research and Development
The primary application of this compound stems from its utility as a bifunctional building block.
-
Drug Discovery: In medicinal chemistry, this compound can be used to introduce a difluorinated phenyl propargyl ether moiety into a drug candidate. The fluorine atoms can enhance metabolic stability and binding affinity, while the alkyne allows for the conjugation of the molecule to other pharmacophores, solubilizing groups, or imaging agents via click chemistry.[8][3] This modular approach accelerates the synthesis of compound libraries for high-throughput screening.
-
Materials Science: The ability of the alkyne group to participate in polymerization and surface functionalization reactions makes this compound a candidate for the development of advanced materials. For example, it can be used to modify the surface of polymers or nanoparticles to impart specific properties, such as hydrophobicity or biocompatibility.
Caption: Key applications stemming from the compound's reactive alkyne group.
Section 6: Safety and Handling
-
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
The long-term toxicological properties have not been fully investigated.
-
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
-
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Section 7: Conclusion
This compound is a valuable and versatile chemical building block with significant potential in both academic and industrial research. Its synthesis via the Williamson ether reaction is straightforward, and its unique combination of a difluorinated aromatic ring and a terminal alkyne makes it an attractive component for the construction of complex and functional molecules. The continued exploration of its applications, particularly in the realm of click chemistry for drug discovery and materials science, is expected to yield further innovative developments.
References
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 4. This compound,(CAS# 457628-36-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. 2,5-Difluorophenol | C6H4F2O | CID 94952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-ジフルオロフェノール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 8. Click Reactions in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene: A Comprehensive Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene, a molecule featuring a difluorinated aromatic ring coupled with a propargyl ether moiety, represents a versatile building block with potential applications in medicinal chemistry and polymer science. The presence of the fluorine atoms can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the terminal alkyne provides a reactive handle for click chemistry and further functionalization.
Molecular Structure
The structural framework of this compound forms the basis for interpreting its spectroscopic data. The numbering convention used in this guide for NMR assignments is presented in the following diagram.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the propargyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the oxygen atom.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~7.0 - 7.2 | ddd | J(H,H) ≈ 9, J(H,F) ≈ 8, 4 | H6 |
| ~6.8 - 7.0 | ddd | J(H,H) ≈ 9, J(H,F) ≈ 10, 3 | H5 |
| ~6.7 - 6.9 | ddd | J(H,H) ≈ 9, J(H,F) ≈ 8, 3 | H3 |
| ~4.7 | d | J(H,H) ≈ 2.4 | H7 (CH₂) |
| ~2.5 | t | J(H,H) ≈ 2.4 | H9 (≡CH) |
Rationale for Predictions:
-
Aromatic Protons (H3, H5, H6): The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings. The chemical shifts are predicted based on the additive effects of the fluorine and propargyloxy substituents on the benzene ring. The presence of two fluorine atoms will generally shift the aromatic protons to a higher frequency (downfield) compared to benzene. The ortho, meta, and para H-F coupling constants in fluorinated benzenes are well-documented and typically fall in the ranges of 6-10 Hz (ortho), 5-8 Hz (meta), and 0-3 Hz (para).[1] The multiplicities are expected to be complex due to these multiple couplings.
-
Propargyl Methylene Protons (H7): The methylene protons adjacent to the oxygen atom are expected to resonate at a downfield-shifted position (~4.7 ppm) due to the deshielding effect of the electronegative oxygen.[2][3][4] They will likely appear as a doublet due to coupling with the terminal alkyne proton (H9).
-
Terminal Alkyne Proton (H9): The acetylenic proton is anticipated to appear as a triplet at around 2.5 ppm due to coupling with the methylene protons (H7).[5][6] This relatively upfield chemical shift for a proton on an unsaturated carbon is a characteristic feature of terminal alkynes.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be significantly influenced by the attached fluorine and oxygen atoms, and the carbon signals of the fluorinated benzene ring will exhibit splitting due to carbon-fluorine coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon Atom | Estimated Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F Coupling) |
|---|---|---|
| C1 | ~155 - 160 | d, ¹J(C,F) ≈ 240-250 Hz |
| C2 | ~140 - 145 | d, ²J(C,F) ≈ 15-25 Hz |
| C3 | ~115 - 120 | d, ³J(C,F) ≈ 5-10 Hz |
| C4 | ~150 - 155 | d, ¹J(C,F) ≈ 240-250 Hz |
| C5 | ~110 - 115 | dd, ²J(C,F) ≈ 15-25 Hz, ³J(C,F) ≈ 5-10 Hz |
| C6 | ~118 - 123 | dd, ²J(C,F) ≈ 15-25 Hz, ⁴J(C,F) ≈ 1-5 Hz |
| C7 (CH₂) | ~55 - 60 | t |
| C8 (C≡) | ~78 - 82 | s |
| C9 (≡CH) | ~75 - 79 | d |
Rationale for Predictions:
-
Aromatic Carbons (C1-C6): The carbons directly attached to the fluorine atoms (C1 and C4) will show large one-bond C-F coupling constants (¹J(C,F)) in the range of 240-250 Hz and will be significantly shifted downfield.[7] The other aromatic carbons will exhibit smaller two-, three-, and four-bond C-F couplings. The carbon attached to the oxygen (C2) will also be shifted downfield.
-
Propargyl Carbons (C7, C8, C9): The methylene carbon (C7) adjacent to the oxygen is expected to resonate around 55-60 ppm. The sp-hybridized carbons of the alkyne (C8 and C9) will appear in the characteristic region of 75-85 ppm.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Strong, Sharp | ≡C-H Stretch (Terminal Alkyne) |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~2120 | Weak to Medium | C≡C Stretch (Terminal Alkyne) |
| ~1600 - 1450 | Medium to Strong | Aromatic C=C Stretch |
| ~1250 and ~1050 | Strong | Aryl-Alkyl Ether C-O Stretch (Asymmetric and Symmetric) |
| ~1200 - 1100 | Strong | C-F Stretch |
| ~700 - 610 | Strong, Broad | ≡C-H Bend |
Rationale for Predictions:
-
Terminal Alkyne: The most characteristic peaks for the propargyl group will be the strong, sharp ≡C-H stretch at approximately 3300 cm⁻¹ and the weak to medium C≡C triple bond stretch around 2120 cm⁻¹.[6][9] A strong, broad bend for the ≡C-H bond is also expected in the 700-610 cm⁻¹ region.[6]
-
Aryl Ether: The presence of the aryl-alkyl ether linkage will give rise to two strong C-O stretching bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[2][3][4]
-
Difluorobenzene: The aromatic C-H stretching vibrations will appear in the 3100-3000 cm⁻¹ region. The aromatic C=C stretching vibrations will result in several bands in the 1600-1450 cm⁻¹ range. Strong absorptions due to C-F stretching are expected in the fingerprint region, typically between 1200 and 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation. Electron Ionization (EI) is a common technique that leads to extensive fragmentation.
Table 4: Predicted Key Fragments in the Mass Spectrum (EI)
| m/z | Predicted Fragment |
|---|---|
| 168 | [M]⁺ (Molecular Ion) |
| 129 | [M - C₃H₃]⁺ |
| 101 | [M - C₃H₃O - CO]⁺ |
| 39 | [C₃H₃]⁺ |
Rationale for Predictions:
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 168, corresponding to the molecular weight of C₉H₆F₂O.
-
Major Fragmentation Pathways: A common fragmentation pathway for aryl ethers is the cleavage of the C-O bond.[10][11] For this compound, the most likely initial fragmentation is the loss of the propargyl radical (•C₃H₃) to give a fragment at m/z 129, corresponding to the 1,4-difluorophenoxy cation. This cation could then undergo further fragmentation, such as the loss of carbon monoxide (CO), to yield a fragment at m/z 101. The propargyl cation [C₃H₃]⁺ itself is a stable species and is expected to be observed at m/z 39.
Experimental Protocols
The following are detailed, hypothetical methodologies for the acquisition of the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Use a spectral width of approximately 250 ppm.
-
Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to obtain a high-quality spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Use a standard EI energy of 70 eV.
-
Scan a mass range of m/z 30-300.
-
Acquire data in full-scan mode to obtain the complete fragmentation pattern.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the major fragment ions.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous structures, this guide offers a valuable resource for the unambiguous identification and characterization of this and related compounds. The presented methodologies and interpretations are intended to support the work of researchers and scientists in the fields of chemical synthesis, drug discovery, and materials science, facilitating the advancement of their research endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. studylib.net [studylib.net]
An In-depth Technical Guide to the Solubility of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene in Organic Solvents
Introduction
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the compound 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene emerges as a versatile building block. Its unique trifecta of a difluorinated aromatic ring, an ether linkage, and a terminal alkyne group offers a rich scaffold for molecular elaboration. The fluorination pattern can enhance metabolic stability and binding affinity, while the propargyl ether provides a reactive handle for click chemistry and other coupling reactions. However, the effective utilization of this, or any, chemical intermediate is fundamentally governed by its behavior in solution. A thorough understanding of its solubility in various organic solvents is not merely academic; it is a critical prerequisite for reaction design, purification, formulation, and ultimately, the successful translation of a molecule from a concept to a tangible outcome.
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. In the absence of extensive published empirical data for this specific molecule, we will first establish a robust theoretical framework to predict its solubility based on its structural attributes. Subsequently, we will present detailed, field-proven experimental protocols to empower researchers to determine its solubility in any given organic solvent with confidence. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of solubility to accelerate their research and development endeavors.
Theoretical Framework for Predicting Solubility
The solubility of a solid solute in a liquid solvent is the result of a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation[1]. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible[2][3]. To predict the solubility of this compound, we must first dissect its molecular structure to understand its polarity and potential for intermolecular interactions.
Molecular Structure and Polarity Analysis:
-
1,4-Difluorobenzene Ring: The benzene ring itself is nonpolar. The two fluorine atoms, being highly electronegative, create strong C-F bond dipoles. However, in a 1,4- (or para) substitution pattern, these dipoles are oriented in opposite directions, leading to a significant cancellation and a relatively low overall molecular dipole moment for the 1,4-difluorobenzene core itself[4][5][6][7]. This imparts a degree of hydrophobicity to this part of the molecule.
-
Ether Linkage (-O-): The oxygen atom in the ether linkage is electronegative and has two lone pairs of electrons. This introduces a polar character to the molecule and allows it to act as a hydrogen bond acceptor.
-
Propargyl Group (-CH2-C≡CH): The terminal alkyne (C≡CH) possesses a slightly acidic proton, making it a very weak hydrogen bond donor. The sp-hybridized carbons of the alkyne are more electronegative than sp3-hybridized carbons, contributing to the molecule's overall electronic profile.
Overall Polarity Prediction:
Combining these features, this compound (Molecular Formula: C9H6F2O, Molecular Weight: 168.14 g/mol [8]) can be classified as a molecule of intermediate polarity with a significant nonpolar surface area from the aromatic ring, but also polar functionalities (ether) capable of specific interactions. It is not expected to be highly soluble in very nonpolar solvents like alkanes, nor in highly polar, protic solvents like water. Its solubility will be most favorable in organic solvents that can engage in dipole-dipole interactions and potentially accept or donate hydrogen bonds to a limited extent.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can make informed predictions about the solubility of this compound in a range of common laboratory solvents.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane / Heptane | Nonpolar | Low | The polarity of the solute, primarily due to the ether group, is too high to be overcome by the weak van der Waals forces offered by alkanes. |
| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic ring of toluene can engage in π-π stacking with the difluorobenzene ring of the solute, which may enhance solubility compared to alkanes. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM has a significant dipole moment and can effectively solvate the polar regions of the solute without engaging in strong hydrogen bonding. |
| Diethyl Ether | Polar Aprotic | Moderate to High | The ether solvent can act as a hydrogen bond acceptor for the terminal alkyne proton and has a polarity that is reasonably well-matched to the solute. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | High | Ethyl acetate is a versatile solvent of intermediate polarity with a hydrogen bond accepting carbonyl group, making it a good candidate for dissolving the solute. |
| Acetone | Polar Aprotic | High | Similar to ethyl acetate, acetone's polarity and ability to accept hydrogen bonds should facilitate the dissolution of the solute. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | Acetonitrile is a polar aprotic solvent that should be effective at solvating the solute. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | As a cyclic ether, THF is a good hydrogen bond acceptor with a polarity well-suited to dissolve the target molecule. |
| Methanol / Ethanol | Polar Protic | Moderate | While these alcohols can act as hydrogen bond donors and acceptors, their strong hydrogen-bonding network may be disrupted by the largely nonpolar difluorobenzene ring, potentially limiting solubility compared to polar aprotic solvents. |
| Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF) | Polar Aprotic | Very High | These are highly polar aprotic solvents capable of strong dipole-dipole interactions and are excellent solvents for a wide range of organic molecules. |
Experimental Protocols for Solubility Determination
While theoretical predictions are valuable, empirical determination is the gold standard[3]. The following protocols provide systematic approaches for both qualitative and quantitative solubility assessment.
Protocol 1: Qualitative "Thumb Test" for Solubility Screening
This rapid method is ideal for screening a range of solvents to quickly categorize solubility as high, partial, or low/insoluble.
Objective: To visually assess the solubility of this compound in various solvents at room temperature.
Materials:
-
This compound (solid)
-
A selection of organic solvents (e.g., hexane, toluene, DCM, ethyl acetate, acetone, ethanol, DMSO)
-
Small test tubes or vials (e.g., 13x100 mm test tubes or 4 mL vials)
-
Spatula
-
Vortex mixer
Procedure:
-
Preparation: Place approximately 10-20 mg of this compound into a series of clean, dry test tubes. The exact amount is not critical, but it should be consistent across all tests.
-
Solvent Addition: Add the first solvent to the first test tube in 0.5 mL increments.
-
Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds to ensure thorough mixing and to overcome any kinetic barriers to dissolution[2][9].
-
Observation: Visually inspect the solution against a contrasting background. Look for any undissolved solid particles.
-
Incremental Addition: Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL. Observe the mixture after each addition and mixing step.
-
Classification:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved even after vigorous mixing.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat: Repeat steps 2-6 for each solvent to be tested.
Workflow Diagram for Qualitative Solubility Testing:
Caption: Workflow for qualitative solubility assessment.
Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis
This method provides a precise measurement of solubility in mg/mL or mol/L by determining the mass of solute that can dissolve in a specific volume of solvent to form a saturated solution.
Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or other sealable glass containers
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.2 or 0.45 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed collection vials
-
Evaporation system (e.g., rotary evaporator, vacuum oven, or nitrogen blow-down system)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. "Excess" means adding enough solid so that a significant amount will remain undissolved.
-
Add a precisely known volume of the chosen solvent (e.g., 5.0 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. The system reaches equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe (e.g., 2.0 mL).
-
Attach a syringe filter to the syringe and dispense the solution through the filter into a pre-weighed (tared) collection vial. This step is crucial to remove any undissolved micro-particles.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the collection vial using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen. Ensure complete removal of the solvent.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely evaporated, weigh the collection vial containing the dried solute.
-
Calculate the mass of the dissolved solute by subtracting the initial tare weight of the vial.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of sample collected (mL)
-
Workflow Diagram for Quantitative Gravimetric Analysis:
Caption: Workflow for quantitative solubility determination.
Data Interpretation and Application
The solubility data, whether qualitative or quantitative, is immediately applicable to various laboratory and process development scenarios:
-
Reaction Chemistry: The choice of solvent is critical for ensuring that reactants are in the same phase, which directly impacts reaction rates and yields. If this compound is a starting material, selecting a solvent in which it is highly soluble is paramount.
-
Crystallization and Purification: To purify the compound or a product derived from it via crystallization, a solvent system must be identified where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. The screening protocol is the first step in identifying such a system.
-
Chromatography: Understanding solubility helps in choosing an appropriate "strong" solvent for dissolving the sample before injection into a chromatography system (e.g., HPLC, GC) and in selecting the mobile phase.
-
Formulation and Drug Delivery: In pharmaceutical development, solubility is a key determinant of a drug's bioavailability. For active pharmaceutical ingredients (APIs), finding a suitable solvent or co-solvent system is essential for creating liquid formulations.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.ws [chem.ws]
- 3. Khan Academy [khanacademy.org]
- 4. Benzene, 1,4-difluoro- (CAS 540-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 1,4-difluoro- [webbook.nist.gov]
- 7. 1,4-二氟苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound,(CAS# 457628-36-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Strategic Deployment of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene in Modern Medicinal Chemistry: A Technical Guide
Abstract
The confluence of privileged structural motifs in a single molecular entity presents a powerful strategy in the discovery of novel therapeutic agents. This technical guide delves into the untapped potential of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene , a compound poised at the intersection of bioorthogonal chemistry and strategic bioisosterism. By dissecting its constituent parts—the terminal alkyne of the propargyl ether and the 1,4-difluorinated phenyl ring—we illuminate a landscape of compelling applications for researchers, scientists, and drug development professionals. This document provides a forward-looking perspective on how this versatile building block can be leveraged for the rapid generation of compound libraries, the targeted delivery of therapeutic payloads, and the design of novel covalent inhibitors. Each proposed application is substantiated with detailed, field-proven experimental protocols and a discussion of the underlying scientific principles, offering a roadmap for its integration into contemporary drug discovery pipelines.
Introduction: Unveiling a Multifaceted Chemical Tool
The design of small molecule therapeutics is an exercise in molecular precision, where the strategic incorporation of specific functional groups can profoundly influence a compound's pharmacological profile. This compound is a molecule that, while not extensively described in the literature, encapsulates two of the most impactful moieties in modern medicinal chemistry.
-
The Propargyl Ether: This functional group provides a terminal alkyne, a linchpin of "click chemistry."[1] Its linear geometry and reactivity make it an ideal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction that forges stable triazole linkages with high efficiency and specificity.[1] This allows for the modular assembly of complex molecules in a reliable and predictable manner.[2] Beyond its role in bioconjugation, the terminal alkyne can also serve as a latent electrophile, capable of forming covalent bonds with nucleophilic residues in protein active sites.[3]
-
The 1,4-Difluorobenzene Moiety: The incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties.[4] The 1,4-difluoro substitution pattern, in particular, serves as a valuable bioisostere for various functional groups, influencing parameters such as metabolic stability, pKa, and binding affinity through favorable electrostatic interactions.[4][5] The electron-withdrawing nature of the fluorine atoms can also impact the reactivity of the adjacent propargyl ether.
This guide will explore the synergistic potential of these two motifs within this compound, presenting a series of potential applications backed by robust scientific rationale and detailed experimental workflows.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of the title compound is the Williamson ether synthesis, a classic SN2 reaction.[6][7] This involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[7]
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from commercially available 2,5-difluorophenol and propargyl bromide.
Materials:
-
2,5-Difluorophenol
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-difluorophenol (1.0 eq).
-
Add anhydrous acetone to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Slowly add propargyl bromide (1.2 eq) to the reaction mixture via syringe.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Rinse the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NH₄Cl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Application I: A Versatile Building Block for Compound Library Synthesis via Click Chemistry
The terminal alkyne of this compound is an ideal handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][8] This reaction allows for the rapid, efficient, and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage with a wide variety of azide-containing molecules.[1] This modular approach is exceptionally well-suited for the generation of large and diverse compound libraries for high-throughput screening.[9]
Scientific Rationale
By synthesizing a library of diverse azides, each can be "clicked" onto the this compound scaffold. The resulting triazole ring is not merely a linker; it is a rigid, planar, and metabolically stable moiety that can participate in hydrogen bonding and dipole interactions within a protein binding pocket. The 1,4-difluorophenyl group can then explore specific interactions, potentially acting as a bioisostere for other functionalities and enhancing binding affinity or metabolic stability.[4]
Experimental Protocol: General Procedure for CuAAC-Mediated Library Synthesis
This protocol provides a general method for the parallel synthesis of a small library of compounds.
Materials:
-
This compound
-
A library of diverse organic azides (e.g., benzyl azide, phenethyl azide, various substituted aryl azides)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
96-well reaction block or individual reaction vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 M solution of this compound in tert-butanol.
-
Prepare 1 M solutions of each azide from the library in tert-butanol.
-
Prepare a fresh 1 M aqueous solution of sodium ascorbate.
-
Prepare a 0.5 M aqueous solution of CuSO₄·5H₂O.
-
-
Reaction Setup (per well/vial):
-
To each well of a 96-well plate or individual reaction vial, add the this compound stock solution (1.0 eq).
-
Add a different azide stock solution (1.05 eq) to each well.
-
Add tert-butanol and deionized water to achieve a 1:1 solvent ratio.
-
Add the CuSO₄·5H₂O solution (0.05 eq).
-
Initiate the reaction by adding the sodium ascorbate solution (0.1 eq).
-
-
Reaction and Workup:
-
Seal the plate/vials and stir or shake at room temperature for 12-24 hours.
-
Monitor the reaction completion by LC-MS analysis of a representative well.
-
Upon completion, the reactions can be diluted with water and extracted with ethyl acetate. The combined organic extracts can be washed with brine, dried over MgSO₄, and concentrated.
-
Purification can be achieved via preparative HPLC or flash chromatography.
-
Caption: Workflow for CuAAC-mediated library synthesis.
Application II: A Handle for Advanced Bioconjugates and Targeted Therapeutics
The bioorthogonal nature of the terminal alkyne makes this compound an excellent component for the synthesis of more complex and targeted therapeutic modalities, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[10][11] The linker that connects the antibody to the drug is a critical component, influencing the ADC's stability and efficacy.[11]
Scientific Rationale: this compound can be incorporated into a linker, which is then attached to a cytotoxic payload. The resulting alkyne-functionalized payload can be conjugated to an azide-modified antibody via CuAAC. The difluorobenzene moiety can contribute to the overall physicochemical properties of the linker-payload complex, potentially improving solubility and cell permeability.
Caption: General scheme for ADC synthesis using the alkyne handle.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[12][13] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.[13]
Scientific Rationale: The terminal alkyne of our title compound can be used as a "clickable" handle in the modular synthesis of PROTACs.[2][12] For example, a target protein ligand can be functionalized with an azide, and an E3 ligase ligand can be attached to the this compound scaffold. The two fragments can then be joined via CuAAC. This modular approach allows for the rapid optimization of the linker length and composition, which is crucial for achieving potent and selective protein degradation.[2]
Experimental Protocol: Modular PROTAC Synthesis via CuAAC
This protocol outlines the final "click" step in a modular PROTAC synthesis.
Materials:
-
Azide-functionalized target protein ligand (1.0 eq)
-
This compound-E3 ligase ligand conjugate (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent system (e.g., DMF or t-BuOH/water)
Procedure:
-
In a reaction vial, dissolve the azide-functionalized target protein ligand and the alkyne-functionalized E3 ligase ligand conjugate in the chosen solvent.
-
Add the CuSO₄·5H₂O solution.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, purify the PROTAC by preparative HPLC.
Application III: A Scaffold for Covalent Inhibitors
While often used for its bioorthogonality, the terminal alkyne can also be employed as a "warhead" for the design of targeted covalent inhibitors.[3] These inhibitors form an irreversible bond with a nucleophilic amino acid residue (typically cysteine) in the active site of a target protein, leading to prolonged and potent inhibition.[3]
Scientific Rationale
The terminal alkyne of this compound can act as a latent electrophile. When positioned correctly within a protein's active site through non-covalent interactions of a larger scaffold, it can react with a nearby cysteine residue to form a stable vinyl thioether adduct.[3] This "proximity-driven" reactivity allows for high selectivity, as the covalent bond formation is dependent on the initial binding affinity and orientation. The 1,4-difluorophenyl group can play a crucial role in anchoring the molecule in the active site through specific interactions, thereby facilitating the covalent reaction.[14]
Experimental Protocol: Assessing Covalent Modification of a Target Protein
This protocol provides a general method to assess whether an alkyne-containing compound can covalently modify a target cysteine-containing protein.
Materials:
-
This compound-based inhibitor
-
Purified target protein with an accessible cysteine residue
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (for non-covalent control)
-
Intact protein mass spectrometer (e.g., LC-ESI-MS)
Procedure:
-
Incubation:
-
Incubate the target protein (e.g., at 1-5 µM) with an excess of the alkyne-containing inhibitor (e.g., 10-50 µM) in the reaction buffer at 37 °C.
-
As a control, pre-incubate the protein with a reducing agent like DTT or TCEP to cap the cysteine, or use a non-covalent inhibitor to block the active site.
-
-
Time Points:
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
-
Sample Preparation for Mass Spectrometry:
-
Quench the reaction by adding an equal volume of 0.1% formic acid.
-
Desalt the protein samples using a C4 ZipTip or similar desalting column.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein samples by intact protein mass spectrometry.
-
Look for a mass shift corresponding to the molecular weight of the inhibitor, which would indicate covalent modification. The expected mass increase would be 168.14 Da for the this compound moiety.
-
Caption: Mechanism of covalent inhibition by a terminal alkyne.
The Role of the 1,4-Difluorophenyl Moiety: A Bioisosteric Perspective
The 1,4-difluorophenyl group is not merely a passive scaffold. Its unique electronic properties significantly influence the molecule's behavior in a biological system.[4]
Table 1: Physicochemical Impact of the 1,4-Difluorophenyl Moiety
| Property | Influence of 1,4-Difluoro Substitution | Rationale |
| Metabolic Stability | Increased | The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes. |
| Binding Affinity | Can be enhanced | The fluorine atoms can participate in favorable electrostatic and dipole-dipole interactions with protein backbones or side chains. They can also act as weak hydrogen bond acceptors.[14] |
| pKa Modulation | Can lower the pKa of nearby basic groups | The strong electron-withdrawing nature of fluorine can influence the ionization state of other functional groups in the molecule. |
| Lipophilicity | Generally increases | Fluorine substitution typically increases a molecule's lipophilicity, which can affect cell permeability and plasma protein binding. |
| Conformation | Can influence molecular conformation | The C-F bond can engage in dipole-dipole interactions that stabilize specific conformations. |
The 1,4-difluorophenyl group can act as a bioisostere for other functionalities, such as a pyridyl or pyrimidyl ring, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and binding mode.[4]
Conclusion and Future Directions
This compound represents a highly versatile and strategically designed building block for modern medicinal chemistry. Its dual functionality opens avenues for the rapid and efficient synthesis of diverse compound libraries, the construction of sophisticated targeted therapeutics like ADCs and PROTACs, and the rational design of novel covalent inhibitors. The judicious interplay between the reactive terminal alkyne and the modulating 1,4-difluorophenyl moiety provides a powerful platform for addressing many of the challenges in contemporary drug discovery. As the demand for more complex and highly specific therapeutic agents continues to grow, the strategic deployment of such multifaceted chemical tools will undoubtedly play a pivotal role in the future of medicine.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene, a key fluorinated building block in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a reactive propargyl group imparts unique physicochemical properties, making it a valuable precursor for the synthesis of complex molecular architectures. This document details the logical synthetic pathway, key chemical properties, and significant applications of this versatile compound, with a focus on its role in the development of novel therapeutic agents.
Introduction: The Strategic Advantage of Fluorine in Molecular Design
The introduction of fluorine into organic molecules is a well-established strategy in drug discovery and materials science for modulating a range of properties. The small size, high electronegativity, and the strength of the carbon-fluorine bond can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The presence of two fluorine atoms in this compound enhances its utility as a scaffold, while the terminal alkyne of the propargyl group provides a versatile handle for further chemical transformations, most notably in "click chemistry" for the synthesis of 1,2,3-triazole derivatives.[4][5][6]
A History Rooted in the Advancement of Fluorination Chemistry
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most efficiently achieved through a nucleophilic substitution reaction between 2,4-difluorophenol and propargyl bromide. This Williamson ether synthesis is a robust and well-established method for the formation of aryl ethers.
Experimental Protocol: O-Propargylation of 2,4-Difluorophenol
Objective: To synthesize this compound from 2,4-difluorophenol and propargyl bromide.
Materials:
-
2,4-Difluorophenol
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorophenol (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone to the flask. The volume of acetone should be sufficient to ensure good stirring of the suspension.
-
Addition of Alkylating Agent: While stirring the mixture at room temperature, add propargyl bromide (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product as a liquid.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol to form the more nucleophilic phenoxide ion. Its insolubility in acetone drives the reaction forward.
-
Solvent: Acetone is a polar aprotic solvent that facilitates the SN2 reaction without interfering with the nucleophile or the electrophile.
-
Reflux: Heating the reaction mixture increases the rate of reaction, ensuring completion in a reasonable timeframe.
Self-Validating System:
The purity of the final product can be validated through a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate (visualized under UV light or with an appropriate stain) indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule, with characteristic peaks for the aromatic protons, the methylene protons of the propargyl group, and the terminal alkyne proton.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, confirming its identity.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 457628-36-3 |
| Molecular Formula | C₉H₆F₂O |
| Molecular Weight | 168.14 g/mol |
| Appearance | Liquid |
Note: Experimental data such as boiling point, density, and refractive index are not consistently reported across publicly available sources and should be determined empirically.
Applications in Research and Development
The primary application of this compound is as a versatile building block in organic synthesis, particularly for the construction of more complex molecules with potential biological activity.
Precursor for 1,2,3-Triazole Derivatives via Click Chemistry
The terminal alkyne of the propargyl group is a key functional handle for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazole-containing compounds are of significant interest in medicinal chemistry due to their ability to mimic amide bonds and their prevalence in a wide range of biologically active molecules, including anticancer, antifungal, and antiviral agents.[6][8]
Logical Relationship Diagram: Application in Triazole Synthesis
Caption: Role in the synthesis of bioactive 1,2,3-triazoles.
Conclusion
This compound is a strategically designed molecule that leverages the unique properties of fluorine and the reactivity of a terminal alkyne. Its synthesis from readily available precursors is straightforward and efficient. As a building block, it provides a valuable platform for the development of novel compounds, particularly through click chemistry, with significant potential in the fields of medicinal chemistry and drug discovery. The continued exploration of this and similar fluorinated propargyl ethers is expected to yield new molecular entities with enhanced therapeutic properties.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene
An In-Depth Technical Guide to the Stability and Storage of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene
Introduction: A Profile of a Versatile Chemical Building Block
This compound, with a molecular formula of C₉H₆F₂O and a molecular weight of 168.14 g/mol , is a specialized organic molecule of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure is characterized by three key functional groups: a difluorinated benzene ring, an ether linkage, and a terminal alkyne. This unique combination makes it a valuable synthon, particularly as a precursor in reactions such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashira couplings, and other transformations targeting the reactive terminal alkyne.[2][3]
The fluorination pattern on the aromatic ring modifies the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it an attractive moiety in drug design.[4][5] However, the very features that make this molecule synthetically useful—the reactive alkyne and the specific electronic nature of the fluorinated aryl ether—also present distinct challenges for its long-term storage and handling. Ensuring the chemical integrity of this reagent is paramount for reproducible and successful experimental outcomes.
This guide provides a comprehensive overview of the factors influencing the stability of this compound, grounded in the fundamental principles of its constituent functional groups. We will explore potential degradation pathways and offer field-proven protocols for optimal storage and handling to ensure its viability for research and development.
Section 1: Intrinsic Chemical Reactivity and Potential Instability
The stability of this compound is not governed by a single property but by the interplay of its three core structural components. Understanding the inherent reactivity of each is the first step in developing a robust storage strategy.
The Terminal Alkyne: A Hub of Reactivity
The terminal alkyne (propargyl group) is the most reactive site on the molecule. Its sp-hybridized carbon atoms confer a high electron density and a weakly acidic proton (pKa ≈ 25), making it susceptible to a variety of transformations.[2][3][6]
-
Acidity and Acetylide Formation: The terminal proton can be abstracted by strong bases (e.g., sodium amide, organolithium reagents) to form a highly nucleophilic acetylide anion.[6][7] While this is a synthetically useful reaction, unintentional deprotonation by basic contaminants during storage is a degradation pathway.
-
Hydration: In the presence of acid and a catalyst such as mercuric ion (Hg²⁺), the alkyne can undergo hydration to form a methyl ketone.[7][8] Hydroboration-oxidation presents an alternative pathway to an aldehyde.[6]
-
Cyclization and Polymerization: Terminal alkynes can undergo self-reaction, such as [2+2+2] cyclotrimerization, sometimes promoted by transition metal contaminants.[2] Elevated temperatures can also induce polymerization.
-
Oxidative Coupling: In the presence of oxygen and certain metal catalysts (like copper), terminal alkynes can undergo oxidative coupling to form diynes.
The Aryl Ether Linkage: A Point of Potential Cleavage
Aryl ether bonds are generally robust; however, they are not inert. The C-O bond can be cleaved under specific, often harsh, conditions.
-
Reductive Cleavage: Certain transition metal catalysts, particularly in the presence of a reducing agent, can facilitate the cleavage of aryl-ether bonds.[9][10]
-
Oxidative Degradation: While less common for simple aryl ethers, strong oxidizing conditions, often enzyme-mediated or involving specific reagents, can lead to the degradation of the ether linkage, typically initiated by oxidation at the adjacent Cα position.[11][12]
The Difluorinated Aromatic Ring: An Electronically Modified Core
The two fluorine atoms are strong electron-withdrawing groups, which influences the reactivity of the aromatic ring and the acidity of the phenolic precursor. This substitution pattern generally increases the oxidative stability of the benzene ring itself compared to non-fluorinated analogs. However, fluorinated aromatics require careful handling, as their degradation can potentially release harmful fluoride species.[13][14]
Section 2: Critical Factors Influencing Long-Term Stability
Based on the intrinsic reactivity profile, several external factors must be meticulously controlled to preserve the integrity of the compound.
-
Temperature: Elevated temperatures accelerate all chemical reactions, including degradation and polymerization of the alkyne moiety. Lower temperatures are universally preferred to slow down these processes.[15]
-
Light: Ultraviolet (UV) light possesses sufficient energy to initiate photochemical reactions, often through radical mechanisms. This can lead to uncontrolled polymerization of the alkyne or degradation of the aromatic system.[15]
-
Atmosphere (Moisture and Oxygen):
-
Moisture: High humidity can promote hydrolysis or enable acid/base-catalyzed degradation pathways.[15] For fluorinated compounds, maintaining a dry environment is critical.[13][15]
-
Oxygen: As previously mentioned, oxygen can participate in the oxidative coupling of the terminal alkyne, especially if trace metal contaminants are present. Storing under an inert atmosphere (e.g., nitrogen or argon) is a crucial preventative measure.
-
-
Chemical Incompatibility: Contact with a range of chemicals can rapidly degrade the compound. It is crucial to avoid storage near strong acids, bases, oxidizing agents, and certain metals.[13][16]
The following diagram illustrates the primary degradation pathways influenced by these external factors.
Caption: Potential degradation pathways for the title compound.
Section 3: Recommended Storage and Handling Protocols
To mitigate the risks outlined above, a systematic approach to storage and handling is essential. The following protocols are designed to maximize the shelf-life and purity of this compound.
Quantitative Storage Recommendations
For optimal stability, the compound should be stored according to the conditions summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows rates of decomposition and polymerization.[15] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative degradation and coupling of the alkyne. |
| Light | Protect from Light | Prevents photochemical reactions.[15] Use amber glass vials or store in the dark. |
| Container | Tightly Sealed Glass Vial | Prevents ingress of moisture and oxygen.[15][17] Glass is preferred for its inertness. |
| Environment | Dry, Well-Ventilated Area | Minimizes moisture exposure and ensures safety.[13][17] |
Step-by-Step Handling Protocol for Solid Aliquoting
This protocol ensures minimal exposure to atmospheric contaminants when handling the solid material.
-
Preparation: Before use, transfer the required reagents and equipment (spatulas, weigh boats, vials) into an inert atmosphere glovebox or glove bag. If a glovebox is unavailable, work quickly on a bench with a steady stream of inert gas directed over the container opening.
-
Equilibration: Remove the sealed container from cold storage and allow it to equilibrate to ambient temperature for at least 20-30 minutes before opening. This critical step prevents atmospheric moisture from condensing onto the cold solid.
-
Inert Environment Transfer: Once inside the inert atmosphere, carefully open the container.
-
Dispensing: Use clean, dry, non-sparking spatulas to aliquot the desired amount of the solid into a pre-tared container.
-
Sealing: Promptly and securely reseal the main container, ensuring the cap is tight. Purge the headspace with inert gas before final tightening if possible.
-
Storage Return: Return the main container to the recommended refrigerated storage conditions.
-
Cleanup: Decontaminate any equipment that has come into contact with the chemical according to standard laboratory procedures and safety data sheet (SDS) guidelines.
The following workflow provides a decision-making guide for researchers.
Caption: Decision workflow for storage and handling.
Conclusion
This compound is a powerful synthetic intermediate whose utility is directly tied to its chemical purity. Its stability is primarily challenged by the high reactivity of the terminal alkyne group, with secondary risks associated with the aryl ether linkage. By understanding these intrinsic properties and implementing rigorous storage and handling protocols, researchers can effectively mitigate the risks of degradation. Adherence to conditions of low temperature, exclusion of light, and maintenance of a dry, inert atmosphere are the cornerstones of preserving the integrity of this valuable compound, thereby ensuring the reliability and success of subsequent synthetic applications.
References
- 1. This compound,(CAS# 457628-36-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04147J [pubs.rsc.org]
- 10. Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 16. fishersci.com [fishersci.com]
- 17. cpchem.com [cpchem.com]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry Utilizing 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Alkynes in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The 1,2,3-triazole moiety, readily formed through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a privileged linker in drug discovery due to its stability and ability to engage in hydrogen bonding and dipole interactions.[2]
This guide provides a comprehensive overview and detailed protocols for the use of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene , a versatile fluorinated building block, in copper-catalyzed click chemistry. The presence of the difluorinated phenyl ring introduces electron-withdrawing characteristics to the alkyne, influencing its reactivity and providing a valuable tool for the synthesis of novel fluorinated drug candidates.
Synthesis of this compound
The title compound can be reliably synthesized via a Williamson ether synthesis from commercially available 1,4-difluorophenol and propargyl bromide. This method is robust, high-yielding, and proceeds under mild conditions.[3][4][5][6][7]
Protocol 1: Synthesis of this compound
Materials:
-
1,4-Difluorophenol
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 1,4-difluorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[][9] The reaction is tolerant of a wide range of functional groups and can be performed under mild, often aqueous, conditions.[9] While the electron-withdrawing nature of the difluorophenyl group in this compound might be perceived as a challenge, studies have shown that CuAAC is generally not significantly affected by the electronic properties of the substituents on the alkyne or azide.[10]
Reaction Mechanism
The catalytic cycle of the CuAAC reaction is believed to involve the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2: General Procedure for CuAAC Reaction
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide coupling partner (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq) in deionized water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be left to stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Experimental Workflow
Caption: General experimental workflow for the CuAAC reaction.
Data Presentation: Expected Characterization of the Triazole Product
The resulting 1-( (2,5-difluorophenoxy)methyl)-4-(substituted)-1H-1,2,3-triazole can be characterized by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | A characteristic singlet for the triazole proton typically appears between δ 7.5 and 8.5 ppm.[11] Signals for the methylene protons adjacent to the oxygen and the triazole ring will also be present. The aromatic protons will show complex splitting patterns due to fluorine coupling. |
| ¹³C NMR | The two carbons of the triazole ring will appear in the aromatic region, typically between δ 120 and 150 ppm.[11] The carbon atoms attached to fluorine will exhibit large C-F coupling constants. |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) should confirm the molecular formula of the product.[11] Fragmentation patterns may involve cleavage of the triazole ring and the ether linkage.[12][13] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the triazole ring (C=N and N=N stretching) and C-F bonds are expected. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive copper catalyst | Ensure the sodium ascorbate solution is freshly prepared. Consider using a copper(I) source directly (e.g., CuI) under an inert atmosphere. |
| Poor solubility of reactants | Try a different solvent system (e.g., DMSO/H₂O, DMF). | |
| Steric hindrance | Increase reaction temperature or prolong the reaction time. | |
| Formation of side products (e.g., alkyne homocoupling) | Presence of oxygen | Degas the solvent before adding the copper catalyst. Maintain an inert atmosphere (N₂ or Ar) over the reaction. |
| Difficulty in purification | Residual copper salts | Wash the crude product with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper ions. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel fluorinated compounds via the copper-catalyzed azide-alkyne cycloaddition. The protocols and guidelines presented here provide a solid foundation for researchers to utilize this reagent effectively in their drug discovery and development endeavors. The combination of the robust and efficient click chemistry with the strategic incorporation of fluorine offers a powerful approach to creating new molecular entities with potentially enhanced therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation with 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
Introduction: Harnessing the Power of Fluorinated Alkynes in Bioconjugation
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a cornerstone technique for covalently linking molecules in complex biological environments.[2] This document provides a detailed guide to the use of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene , a terminal alkyne reagent, in CuAAC-mediated bioconjugation.
The unique feature of this reagent is the presence of a difluorophenyl group. The two fluorine atoms act as strong electron-withdrawing groups, which increases the acidity of the terminal alkyne's proton.[3] This is a critical feature because the deprotonation of the alkyne to form the copper(I) acetylide is often the rate-limiting step in the CuAAC catalytic cycle.[3] Consequently, this compound is anticipated to be a highly reactive partner in CuAAC reactions, potentially enabling faster conjugation kinetics and higher yields.
These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this enhanced reactivity for the precise and efficient modification of biomolecules such as proteins, peptides, and nucleic acids.
Reaction Mechanism and Workflow
The core of this bioconjugation strategy is the CuAAC reaction, which forms a stable triazole linkage between the terminal alkyne of this compound and an azide-modified biomolecule. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4]
To prevent the cytotoxic effects of free copper ions and to stabilize the catalytically active Cu(I) state, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial.[4][5]
Visualizing the CuAAC Reaction
Caption: The CuAAC reaction mechanism for bioconjugation.
Experimental Workflow Overview
Caption: General experimental workflow for bioconjugation.
Detailed Experimental Protocol
This protocol provides a general method for the conjugation of an azide-modified protein with this compound. Optimization may be required for different biomolecules and applications.
Materials and Reagents
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, free of azides)
-
This compound (FW: 168.14 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography (SEC) columns, dialysis tubing)
-
Reaction tubes (e.g., microcentrifuge tubes)
Stock Solution Preparation
-
This compound (10 mM): Dissolve 1.68 mg of this compound in 1 mL of anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
Copper(II) Sulfate (20 mM): Dissolve 3.2 mg of CuSO₄ in 1 mL of deionized water. Store at 4°C.
-
THPTA (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water. Store at 4°C.
-
Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh on the day of use.
Bioconjugation Reaction Procedure
-
Prepare the Biomolecule: In a reaction tube, dilute the azide-modified protein with the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the Alkyne: Add the 10 mM stock solution of this compound to the protein solution. A 10- to 20-fold molar excess of the alkyne over the protein is a good starting point. Gently mix.
-
Prepare the Catalyst Premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions. For a typical reaction, a final concentration of 1 mM CuSO₄ and 5 mM THPTA is recommended. Let the premix stand for 1-2 minutes.
-
Add the Catalyst: Add the catalyst premix to the protein-alkyne mixture. Gently mix.
-
Initiate the Reaction: Add the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture to a final concentration of 10 mM. Gently mix.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Purification: Remove unreacted reagents and byproducts by a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.
Quantitative Data and Reaction Parameters
| Parameter | Recommended Starting Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase reaction rates. |
| Alkyne:Protein Molar Ratio | 10:1 to 20:1 | May need optimization depending on the number of azide sites. |
| Final Copper(II) Concentration | 0.5 - 2 mM | Higher concentrations can lead to protein precipitation. |
| Final THPTA Concentration | 2.5 - 10 mM | A 5:1 ligand-to-copper ratio is recommended.[2] |
| Final Sodium Ascorbate Conc. | 5 - 20 mM | Should be in excess of the copper concentration. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive biomolecules. |
| Reaction Time | 1 - 16 hours | Monitor progress by a suitable analytical method. |
Troubleshooting and Expert Insights
-
Low Conjugation Efficiency:
-
Oxygen Inhibition: Ensure that the sodium ascorbate solution is fresh. Degassing the reaction buffer before use can also be beneficial as dissolved oxygen can lead to the oxidation of the Cu(I) catalyst.[4]
-
Inaccessible Azide Groups: If the azide group is sterically hindered within the biomolecule, conjugation efficiency may be reduced. Consider using a linker to extend the azide from the biomolecule surface.
-
Catalyst Chelation: Some buffers or components in the biomolecule preparation may chelate copper. If possible, perform a buffer exchange into a non-chelating buffer like PBS or HEPES prior to the reaction.
-
-
Protein Precipitation:
-
Excess Copper: High concentrations of copper can cause protein aggregation. Reduce the copper concentration or increase the ligand-to-copper ratio.
-
Organic Solvent: The DMSO concentration should ideally be kept below 10% (v/v) to avoid denaturation of the protein.
-
-
Fluorinated Alkyne Advantage: The electron-withdrawing nature of the difluorophenyl group is expected to accelerate the formation of the copper acetylide intermediate.[3] This may allow for the use of lower catalyst concentrations or shorter reaction times compared to less activated alkynes, which can be advantageous when working with sensitive biomolecules.
Analysis and Characterization of the Bioconjugate
After purification, it is essential to characterize the resulting bioconjugate to confirm successful labeling and determine the degree of modification.
-
SDS-PAGE: A shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation.
-
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): This provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of alkyne molecules attached to the biomolecule.
-
UV-Vis Spectroscopy: If the attached molecule has a distinct chromophore, UV-Vis spectroscopy can be used to quantify the degree of labeling.
Conclusion
This compound is a promising reagent for CuAAC-mediated bioconjugation. Its enhanced reactivity, due to the electronic properties of the difluorophenyl group, offers the potential for more efficient and rapid labeling of biomolecules. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully implement this powerful tool in their drug development and molecular biology workflows.
References
Application Notes and Protocols for 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene as a Versatile Building Block in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] The rational design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a connecting linker, is critical to their success.[2][3] This document provides detailed application notes and protocols for the use of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene , a novel building block for the facile synthesis of PROTACs. The incorporation of a difluorinated phenyl ring offers potential advantages in modulating physicochemical properties, while the terminal alkyne enables efficient conjugation via click chemistry, streamlining the development of PROTAC libraries for rapid optimization.[4][5][6][7]
Introduction to this compound in PROTAC Design
The structure of a PROTAC is a delicate balance of three key components, where the linker plays a pivotal role in dictating the efficacy of the resulting degrader.[2] The length, rigidity, and chemical composition of the linker influence the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.[1] The building block This compound (CAS 457628-36-3)[8] offers a unique combination of features beneficial for PROTAC design.
The terminal alkyne group serves as a "clickable" handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[6][] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an ideal strategy for the rapid assembly of PROTACs from modular components.[4][7]
Furthermore, the strategic placement of two fluorine atoms on the phenyl ring can significantly impact the molecule's properties. Fluorination is a well-established strategy in medicinal chemistry to modulate lipophilicity, membrane permeability, and metabolic stability.[10][11][12][13] The electron-withdrawing nature of fluorine can also influence the conformation of the linker, potentially pre-organizing the PROTAC for optimal ternary complex formation.[12]
Physicochemical Properties and Advantages
The unique structural features of this compound confer several potential advantages when incorporated into a PROTAC linker.
| Property | Advantage in PROTAC Design | Rationale |
| Terminal Alkyne | Enables rapid and efficient PROTAC synthesis via CuAAC ("click chemistry"). | The high reliability and specificity of the click reaction allow for the modular assembly of PROTAC libraries, accelerating the optimization of linker length and composition.[6][7] |
| Difluorinated Phenyl Ring | Modulation of physicochemical properties (lipophilicity, permeability). | Fluorine substitution is a common strategy to fine-tune drug-like properties, which can lead to improved bioavailability and pharmacokinetic profiles.[10][11] |
| Metabolic Stability | Increased resistance to enzymatic degradation. | The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the half-life of the PROTAC.[11] |
| Conformational Control | Influences the three-dimensional structure of the linker. | The electronic properties of the fluorine atoms can introduce conformational constraints, which may favor a bioactive conformation for ternary complex formation.[12] |
Synthesis of this compound
This building block can be synthesized from commercially available starting materials. A representative synthetic route is outlined below.
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol 1: Synthesis of this compound
-
To a solution of 2,5-difluorophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add propargyl bromide (1.2 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in PROTAC Synthesis: A Step-by-Step Protocol
The following protocol details the incorporation of this compound into a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase. This example utilizes a modular approach where an azide-functionalized E3 ligase ligand is "clicked" to the alkyne-containing building block, which is pre-attached to a POI ligand.
Workflow for PROTAC Synthesis:
Caption: General workflow for PROTAC synthesis using the building block.
Protocol 2: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Part A: Synthesis of POI-Linker-Alkyne Intermediate
-
Activate the carboxylic acid of a suitable POI ligand (1.0 eq) with a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) in an appropriate solvent (e.g., DMF).
-
To this activated mixture, add a solution of an amine-functionalized version of this compound (prepared separately, 1.2 eq) in DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to obtain the POI-Linker-Alkyne intermediate.
Part B: Final PROTAC Synthesis via CuAAC
-
In a reaction vial, dissolve the POI-Linker-Alkyne intermediate (1.0 eq) and an azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide, 1.1 eq) in a solvent mixture such as t-BuOH/water (1:1).[14]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).[14]
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.[14]
-
Stir the reaction at room temperature for 2-8 hours, monitoring progress by LC-MS.
-
Upon completion, purify the final PROTAC directly by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the final PROTAC product.
Biological Evaluation of the Synthesized PROTAC
Once the PROTAC is synthesized and purified, its biological activity must be assessed.
Protocol 3: Western Blot Analysis for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells of interest in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against the POI. Also, probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize the bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities to determine the extent of POI degradation at different PROTAC concentrations and calculate the DC₅₀ (concentration for 50% degradation).
PROTAC Mechanism of Action:
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tokyouniversityofscience.medium.com [tokyouniversityofscience.medium.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound,(CAS# 457628-36-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
experimental setup for reactions involving 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene
An In-Depth Guide to the Experimental Utility of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
Authored by a Senior Application Scientist
Foreword: A Molecule of Dichotomous Reactivity
Welcome, researchers and innovators. The molecule at the center of this guide, this compound, is a fascinating and highly versatile building block in modern organic synthesis. Its structure is deceptively simple, yet it houses two distinct and powerful reactive centers: a terminal alkyne and a di-halogenated, electron-deficient aromatic ring. This duality makes it an invaluable tool in drug discovery, chemical biology, and materials science.
The terminal alkyne provides a gateway to the world of "click chemistry" and metal-catalyzed cross-coupling reactions, allowing for the facile and robust construction of complex molecular architectures. Simultaneously, the 1,4-difluoro-substituted benzene ring is primed for nucleophilic aromatic substitution or, under more forcing conditions, for the generation of highly reactive benzyne intermediates.
This document is structured not as a rigid template, but as a narrative guide. We will explore the causality behind experimental choices, providing you with not just protocols, but with the strategic thinking required to harness this molecule's full potential. Every procedure is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Section 1: Physicochemical Properties & Critical Safety Protocols
Before embarking on any experimental work, a thorough understanding of the reagent's properties and the necessary safety precautions is paramount.
1.1: Compound Data Summary
All quantitative data is summarized in the table below for ease of reference.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 457628-36-3 | [1] |
| Molecular Formula | C₉H₆F₂O | [1] |
| Molecular Weight | 168.14 g/mol | [1] |
| Appearance | Typically an oil or low-melting solid | General Knowledge |
| Purity | >95% (Typical) | - |
1.2: Hazard Identification & Safe Handling
While a specific safety data sheet (SDS) for this exact compound is not widely available, its structural components—a fluorinated aromatic system and a propargyl ether—necessitate stringent safety measures based on analogous compounds.[2][3][4]
-
General Handling: Handle only in a well-ventilated fume hood. Avoid breathing vapors or dust.[4] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Health Hazards:
-
Skin/Eye Contact: Expected to cause skin and serious eye irritation.[4] In case of contact, immediately flush with copious amounts of water for at least 15 minutes.
-
Inhalation: May cause respiratory tract irritation.[4] If inhaled, move the individual to fresh air.
-
Ingestion: May be harmful if swallowed. Do not induce vomiting.
-
-
Reactivity & Storage:
-
The product is likely stable under standard ambient conditions.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.[3] Vapors may form explosive mixtures with air.
-
Causality of Precautions: The fluorinated benzene moiety can be irritating and potentially toxic. The propargyl group is a high-energy functional group. Therefore, treating this compound with a high degree of caution is a professional imperative.
Section 2: Core Application - The Terminal Alkyne
The terminal alkyne is arguably the most frequently utilized handle on this molecule. Its linear geometry and high reactivity in cycloaddition and coupling reactions make it a reliable linchpin for molecular construction.
2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the cornerstone of "click chemistry," forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[5] This reaction is prized for its high yield, stereospecificity, and tolerance of a wide range of functional groups, often proceeding under mild, even aqueous, conditions.[5][6]
Mechanism Insight: The reaction is not a simple thermal cycloaddition. A copper(I) catalyst is essential to dramatically accelerate the reaction rate.[5] The active Cu(I) species is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate.[5][7] A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the Cu(I) from oxidation and improve reaction kinetics, especially in biological applications.[6][7]
Caption: Fig 1. Experimental workflow for CuAAC.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a catalyst premix: To a vial, add 1 part of a 100 mM CuSO₄ aqueous solution and 5 parts of a 100 mM THPTA aqueous solution. The 5:1 ligand-to-copper ratio is crucial to stabilize the catalyst and protect sensitive substrates.[7]
-
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 168 mg, 1.0 mmol).
-
Add benzyl azide (1.05 eq, e.g., 140 mg, 1.05 mmol).
-
Add a 1:1 mixture of tert-butanol and water (10 mL). Stir until all reagents are dissolved.
-
-
Catalysis and Reaction:
-
To the stirred solution, add the CuSO₄/THPTA catalyst premix (e.g., 0.1 mL, corresponding to 0.01 mmol Cu).
-
Add the freshly prepared sodium ascorbate solution (e.g., 0.2 mL, corresponding to 0.2 mmol). The reaction is often initiated by the addition of the reductant.[5]
-
Stir the reaction at room temperature for 4-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure triazole product.
-
| Issue | Potential Cause(s) | Recommended Solution(s) | Source |
| Slow or No Reaction | Inactive catalyst (Cu(I) oxidized) | Ensure the sodium ascorbate solution is fresh. Degas solvents to remove oxygen. Increase ligand-to-copper ratio. | [5][6] |
| Steric hindrance | Increase reaction time and/or temperature (up to 40-50 °C). Increase catalyst loading. | [5] | |
| Low Yield | Impure starting materials | Purify the alkyne and azide starting materials before the reaction. Use high-purity reagents and solvents. | [5] |
| Side reactions | Run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation. | [7] |
2.2: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds, linking a terminal alkyne with an aryl or vinyl halide.[8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.
Strategic Considerations: For substrates like this compound, the primary reaction will involve the terminal alkyne. However, under certain conditions, the C-F bonds could potentially participate in side reactions, although this is less common than with C-Br or C-I bonds. The reaction is highly valuable for extending the carbon framework of the molecule.
Caption: Fig 2. Workflow for Sonogashira Coupling.
-
Inert Atmosphere Setup:
-
To an oven-dried 50 mL Schlenk flask containing a stir bar, add the aryl halide (e.g., iodobenzene, 1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Seal the flask, and purge with argon or nitrogen for 15 minutes. This is critical as the catalytic cycle is sensitive to oxygen.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous solvent. A mixture of THF and triethylamine (Et₃N) in a 2:1 ratio is common. The amine acts as both the base and a solvent.[9]
-
Add this compound (1.0 eq).
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60 °C and stir for 6-24 hours.
-
Monitor the consumption of the starting materials by TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the precipitated amine salts and catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate) to obtain the coupled product.
-
Section 3: Advanced Application - The Difluorinated Ring
The two fluorine atoms on the aromatic ring are not mere spectators. Their strong electron-withdrawing nature activates the ring towards nucleophilic attack and enables unique transformations.
3.1: Nucleophilic Aromatic Substitution (SNAr)
In SNAr, a potent nucleophile can displace one of the fluorine atoms (which act as leaving groups). The reaction is facilitated by the electron-withdrawing effect of the other fluorine and the propargyloxy group. The fluorine para to the ether is generally more activated and thus more susceptible to substitution.
Causality of Selectivity: The rate of SNAr reactions on dihalobenzenes is dictated by the stability of the intermediate Meisenheimer complex. Nucleophilic attack at the C4 position (para to the ether) is electronically favored due to resonance stabilization involving the ether oxygen.
-
Setup: In a round-bottom flask, dissolve a nucleophile such as 4-methoxythiophenol (1.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Deprotonation: Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use extreme caution) at 0 °C to generate the thiolate in situ.
-
Substitution: Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Reaction: Allow the mixture to warm to room temperature or gently heat (e.g., 80 °C) and stir for 12-24 hours.
-
Work-up: Quench the reaction by pouring it into ice water, which will precipitate the product. Filter the solid or extract with an organic solvent.
-
Purification: Wash the crude product and purify by recrystallization or column chromatography.
3.2: Benzyne Formation and Trapping
Under very strong basic conditions (e.g., sodium amide, NaNH₂), a 1,2-elimination of HF can occur to form a highly reactive benzyne intermediate.[10] This strained, fleeting species will rapidly react with any available nucleophiles or dienes. This pathway opens up synthetic possibilities that are otherwise inaccessible.
A Word of Caution: Reactions involving benzyne precursors and strong bases like NaNH₂ are advanced procedures that require rigorous anhydrous and inert conditions and should only be performed by experienced chemists with appropriate safety measures in place.
References
- 1. This compound,(CAS# 457628-36-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene in Advanced Materials Science
Abstract
These application notes serve as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utilization of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene. This monomer, distinguished by its difluorinated aromatic core and a terminal alkyne functionality, is a highly versatile building block for the synthesis of advanced functional polymers and for the strategic modification of material surfaces. The protocols herein are grounded in the principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This guide will elucidate the synthesis of novel fluorinated polytriazoles and the preparation of low surface energy coatings. The inclusion of the difluorobenzene moiety is shown to impart desirable properties such as enhanced thermal stability, hydrophobicity, and tailored electronic characteristics to the resulting materials. Detailed experimental procedures, data interpretation, and workflow visualizations are provided to enable researchers to readily adopt and adapt these methods for their specific applications.
Introduction: A Molecule of Strategic Design
This compound is a molecule engineered for high-efficiency chemical transformations and the creation of high-performance materials. Its structure is a synergistic combination of two key functional motifs:
-
The Terminal Alkyne: The propargyl ether group provides a reactive site for the Huisgen 1,3-dipolar cycloaddition, most notably the copper(I)-catalyzed variant (CuAAC). This "click" reaction is renowned for its high yield, functional group tolerance, and mild reaction conditions, making it an ideal tool for polymer synthesis and surface functionalization.[1][2]
-
The 1,4-Difluorophenyl Group: The incorporation of fluorine atoms into the aromatic ring profoundly influences the physicochemical properties of the resulting material. Fluorination can lead to increased thermal stability, chemical resistance, hydrophobicity, and a lower refractive index.[3] Furthermore, the strong electronegativity of fluorine can alter the electronic properties of the aromatic system, a feature of interest in the design of materials for electronics and liquid crystals.[4][5][6]
This unique combination makes this compound a prime candidate for applications ranging from specialty polymers and advanced coatings to functional surfaces for biomedical devices and electronics.
Application I: Synthesis of Fluorinated Polytriazoles via Click Polymerization
The terminal alkyne of this compound allows for its use as a monomer in step-growth polymerization with a suitable diazide comonomer. The resulting polytriazole is a fluorinated polymer with a highly regular structure, thanks to the regioselectivity of the CuAAC reaction.[7]
Rationale and Experimental Design
The goal of this protocol is to synthesize a high molecular weight fluorinated polytriazole. The reaction employs a standard CuAAC catalyst system, copper(I) generated in situ from copper(II) sulfate and a reducing agent, sodium ascorbate. A ligand, such as pentamethyldiethylenetriamine (PMDETA), is used to stabilize the copper(I) oxidation state and enhance catalytic activity. The choice of solvent is critical; a polar aprotic solvent like N,N-dimethylformamide (DMF) is suitable for solubilizing the monomers and the growing polymer chain.
Workflow for Polytriazole Synthesis
Figure 1: Workflow for the synthesis of a fluorinated polytriazole.
Detailed Experimental Protocol
Materials:
-
This compound (1.00 g, 5.95 mmol)
-
Bis(4-azidophenyl)methane (1.49 g, 5.95 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (74 mg, 0.30 mmol, 5 mol%)
-
Sodium ascorbate (236 mg, 1.19 mmol, 20 mol%)
-
Pentamethyldiethylenetriamine (PMDETA) (0.12 mL, 0.59 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
-
Methanol (for precipitation)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound and bis(4-azidophenyl)methane.
-
Add anhydrous DMF to the flask and stir until the monomers are fully dissolved.
-
In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in 2 mL of DMF. Add PMDETA to this solution.
-
Degas the monomer solution by bubbling with nitrogen for 20 minutes.
-
Under a nitrogen atmosphere, add the catalyst solution to the monomer solution via syringe.
-
Heat the reaction mixture to 50°C and stir for 24 hours. An increase in viscosity should be observed.
-
After 24 hours, cool the reaction to room temperature. Dilute the viscous solution with 5 mL of DMF.
-
Slowly pour the polymer solution into 200 mL of vigorously stirring methanol to precipitate the polymer.
-
Collect the fibrous polymer precipitate by vacuum filtration.
-
Wash the polymer with fresh methanol (3 x 30 mL).
-
Dry the polymer in a vacuum oven at 40°C overnight to yield the final product.
Expected Results and Characterization
The resulting fluorinated polytriazole is typically a white to off-white fibrous solid. The success of the polymerization can be confirmed by standard polymer characterization techniques.
| Parameter | Expected Value | Method |
| Number-Average Molecular Weight (Mₙ) | 25,000 - 40,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temperature (T₉) | 130 - 160 °C | Differential Scanning Calorimetry (DSC) |
| ¹H NMR | Disappearance of alkyne proton signal (~2.5 ppm), appearance of triazole proton signal (~7.8-8.2 ppm) | Nuclear Magnetic Resonance (NMR) |
Application II: Surface Modification for Hydrophobic Coatings
The ability to "click" this compound onto an azide-functionalized surface provides a powerful method for tailoring surface properties. The difluorophenyl group, being nonpolar, can significantly increase the hydrophobicity of a surface, a desirable property for applications such as anti-fouling coatings, moisture barriers, and low-adhesion surfaces.
Rationale and Experimental Design
This protocol describes a two-step process to create a hydrophobic surface on a silicon wafer. First, a self-assembled monolayer (SAM) of an azide-terminated silane is formed on the hydroxylated silicon surface. In the second step, this compound is covalently attached to the azide-functionalized surface via a surface-confined CuAAC reaction.
Workflow for Surface Modification
References
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. Recent advances in alkyne-based click polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. New-Generation Liquid Crystal Materials for Application in Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry in Fluoropolymers: Current Status and Future Applications [ouci.dntb.gov.ua]
step-by-step guide to peptide labeling with 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene
Site-Selective Peptide Modification: A Step-by-Step Guide to Labeling with 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene for Click Chemistry Applications
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the site-selective modification of peptides using the bifunctional reagent this compound. We delve into the underlying chemical principles, offer detailed, step-by-step protocols for both the initial peptide labeling via nucleophilic aromatic substitution (SNA r) and the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This dual-functionality reagent allows for the stable introduction of a versatile alkyne handle onto a peptide, enabling its conjugation to a wide array of reporter molecules, imaging agents, or other bioactive compounds. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Power of Bifunctional Reagents in Peptide Chemistry
The targeted modification of peptides is a cornerstone of modern chemical biology and drug discovery. The ability to attach specific functionalities, such as fluorophores, affinity tags, or cytotoxic payloads, allows for the investigation of peptide function, the development of diagnostic tools, and the creation of novel therapeutic conjugates. This compound is a powerful tool in this endeavor, offering a two-stage approach to peptide modification.
The first stage leverages the principles of nucleophilic aromatic substitution (SNAr). The benzene ring is "activated" by the presence of two electron-withdrawing fluorine atoms, making it susceptible to attack by nucleophilic side chains of amino acids within the peptide.[1][2] Research has shown that under controlled pH conditions, the thiol group of cysteine is a prime target for such modifications due to its high nucleophilicity, allowing for a high degree of site-selectivity.[1][3][4]
The second stage utilizes the propargyl group (an alkyne) that has been introduced onto the peptide. This alkyne serves as a bioorthogonal handle for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[5][6] The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-modified peptide and an azide-functionalized molecule of interest.[7][8]
This guide will walk you through the entire workflow, from initial peptide labeling to the final "clicked" product, providing the scientific rationale behind each step to empower you to adapt and troubleshoot your experiments effectively.
Scientific Principles
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The labeling of a peptide with this compound proceeds via an SNAr mechanism. The key to this reaction is the electronic nature of the aromatic ring. The two fluorine atoms are strongly electronegative, withdrawing electron density from the ring and making the carbon atoms to which they are attached electrophilic. This allows a nucleophile, such as the thiolate anion of a cysteine residue, to attack one of these carbons, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[2] The complex then collapses, expelling a fluoride ion as a leaving group and resulting in the formation of a stable thioether bond between the peptide and the labeling reagent.
Site-Selectivity: Targeting Cysteine
While several amino acid side chains possess nucleophilic character (e.g., lysine, tyrosine, histidine), cysteine's thiol group is a uniquely potent nucleophile, especially when deprotonated to its thiolate form (S⁻).[3][4] The pKa of the cysteine thiol is approximately 8.5. By maintaining the reaction pH at or slightly above this value, we can ensure a significant population of the highly reactive thiolate anion, while the amino group of lysine (pKa ≈ 10.5) remains largely protonated and less reactive.[9] This pH control is the cornerstone of achieving high site-selectivity for cysteine residues.
The Versatility of Click Chemistry
Once the peptide is labeled with the alkyne handle, it becomes a versatile platform for further modification. The CuAAC reaction is exceptionally robust and can be performed in aqueous buffers, making it ideal for biomolecules.[5][6] The reaction is highly specific between the alkyne and an azide, with minimal side reactions with other functional groups present in the peptide.[3] This allows for the efficient conjugation of a vast library of azide-containing molecules, including:
-
Fluorescent dyes: for imaging and tracking studies.[6]
-
Biotin: for affinity purification and detection.
-
Polyethylene glycol (PEG): to improve solubility and pharmacokinetic properties.
-
Small molecule drugs: for targeted delivery.
-
Radiolabeling chelators: for PET or SPECT imaging.
Experimental Workflow Overview
The overall process can be visualized as a two-step sequence:
Caption: Overall experimental workflow.
Materials and Reagents
General Reagents
-
Peptide of interest (containing at least one cysteine residue)
-
This compound
-
Azide-functionalized molecule of choice
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water (18.2 MΩ·cm)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Equipment
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Thermomixer or water bath
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[10][11]
-
Lyophilizer
Detailed Protocols
Protocol 1: Alkyne Labeling of Peptide via SNAr
This protocol details the site-selective labeling of a cysteine residue with the alkyne handle.
Rationale: This procedure is optimized to favor the reaction at the cysteine thiol by using a slightly basic pH to deprotonate the thiol to the more nucleophilic thiolate, while keeping the lysine amines mostly protonated. TCEP is included to ensure the cysteine residue is in its reduced, reactive state.
Step-by-Step Procedure:
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mM.
-
Cysteine Reduction: Add a 1.5-fold molar excess of TCEP to the peptide solution. Vortex briefly and incubate at room temperature for 30 minutes.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF.
-
Labeling Reaction: Add a 5 to 10-fold molar excess of the reagent stock solution to the peptide solution. The final concentration of DMF in the reaction mixture should not exceed 10% (v/v) to maintain peptide solubility.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, to consume any unreacted labeling reagent.
-
Purification: Purify the alkyne-labeled peptide from excess reagent and unreacted peptide by RP-HPLC.
Protocol 2: Purification of Alkyne-Labeled Peptide by RP-HPLC
Rationale: RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophobic benzene-alkyne group to the peptide will increase its retention time on a C18 column compared to the unlabeled peptide, allowing for its isolation.[11][14]
Step-by-Step Procedure:
-
System Equilibration: Equilibrate the RP-HPLC system with a C18 column in the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in ACN).
-
Sample Injection: Inject the reaction mixture onto the column.
-
Gradient Elution: Elute the peptides using a linear gradient of increasing Solvent B (e.g., 5% to 65% Solvent B over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peaks detected at 214 nm or 280 nm. The alkyne-labeled peptide should elute later than the unlabeled peptide.
-
Analysis: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired product (mass increase of 150.13 Da).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified alkyne-labeled peptide as a powder.
Protocol 3: CuAAC "Click" Reaction
This protocol describes the conjugation of the alkyne-labeled peptide to an azide-functionalized molecule.
Rationale: This protocol uses a pre-mixed copper(I) catalyst solution stabilized by the THPTA ligand to prevent copper oxidation and precipitation. Sodium ascorbate is used as a reducing agent to maintain the copper in its active Cu(I) state.
Caption: CuAAC "Click" Reaction Workflow.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Dissolve the purified alkyne-labeled peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration of 1 mM.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMF or water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 20 mM catalyst premix: combine equal volumes of 40 mM CuSO₄ and 40 mM THPTA in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-labeled peptide solution.
-
A 1.5 to 3-fold molar excess of the azide-functionalized molecule.
-
A 10-fold molar excess of sodium ascorbate.
-
A 1-fold molar excess of the CuSO₄/THPTA catalyst premix.
-
-
Incubation: Vortex the reaction mixture briefly and incubate at room temperature for 1-2 hours.
-
Purification and Analysis: Purify the final conjugated peptide by RP-HPLC and confirm its identity by mass spectrometry, as described in Protocol 2.
Analysis and Characterization
Mass Spectrometry: The primary method for confirming successful labeling is mass spectrometry.
-
Alkyne-Labeled Peptide: Expect a mass increase of +150.13 Da (C₉H₅F₁O₁) compared to the unlabeled peptide.
-
Final Conjugate: Expect a mass increase corresponding to the mass of the azide-functionalized molecule plus the mass of the labeling reagent.
RP-HPLC: The chromatogram from the purification steps provides information on the reaction efficiency. The appearance of a new, more retained peak and the disappearance or reduction of the starting peptide peak indicate a successful reaction.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of cysteine disulfide bonds. | Increase the concentration of TCEP or the incubation time. |
| Inactive labeling reagent. | Use a fresh stock solution of the reagent. | |
| Incorrect pH of the reaction buffer. | Verify the pH of the buffer is 8.5. | |
| Multiple Labeled Products | Non-specific labeling of other residues (e.g., lysine). | Lower the reaction pH to 8.0-8.2 to decrease the reactivity of lysine. Reduce the molar excess of the labeling reagent. |
| Oxidation of the peptide. | Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low "Click" Reaction Yield | Oxidation of the copper catalyst. | Ensure the sodium ascorbate solution is freshly prepared. Use a copper-stabilizing ligand like THPTA. |
| Insoluble reagents. | Increase the amount of co-solvent (e.g., DMF, DMSO), ensuring it does not denature the peptide. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle this compound and other aromatic fluorine compounds in a well-ventilated fume hood. Avoid inhalation and skin contact.[6][15][16][17]
-
Trifluoroacetic acid (TFA) is highly corrosive. Handle with extreme care in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using lysine-reactive fluorescent dye for surface characterization of a mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 7. 2088761-66-2 Cas No. | 1,4-Difluoro-2-(prop-2-yn-1-yl)benzene | Matrix Scientific [matrixscientific.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. bachem.com [bachem.com]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 13. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 14. hplc.eu [hplc.eu]
- 15. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-selective editing of peptides via backbone modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Fluorinated Triazoles in Modern Chemistry
An Application Guide to the Synthesis of Fluorinated Triazoles via Azide-Alkyne Cycloaddition
The intersection of fluorine chemistry and "click" chemistry has created a powerful synergy in the fields of medicinal chemistry, materials science, and chemical biology. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] Triazole moieties, particularly 1,2,3-triazoles, serve as robust and stable linkers that are often isosteric to amide bonds but are resistant to cleavage.[2][3][4] Consequently, molecules combining a fluorinated scaffold with a triazole ring are of immense interest for the development of novel therapeutics, including anticancer, antiviral, and antibacterial agents.[2][3][5]
This guide focuses on the reaction of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene with various organic azides. This specific terminal alkyne is a valuable building block, providing a difluorinated phenyl group that can significantly modulate the physicochemical properties of the final product. The primary reaction pathway discussed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry celebrated for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[6][7][8] We will explore the underlying mechanism, provide detailed experimental protocols, and discuss the broad applications of the resulting fluorinated triazoles.
Part 1: Mechanistic Insights into the Azide-Alkyne Cycloaddition
The reaction between a terminal alkyne, such as this compound, and an azide to form a 1,2,3-triazole is most effectively achieved through catalysis. While the thermal Huisgen cycloaddition is possible, it requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers.[8] Catalytic methods offer superior control and efficiency.
The Copper(I)-Catalyzed Pathway (CuAAC)
The CuAAC reaction is the most prevalent method for this transformation.[6] It is not a concerted pericyclic reaction but rather a stepwise process involving copper acetylide intermediates. The catalytic cycle is generally understood to proceed as follows:
-
Formation of Copper(I) Acetylide: A copper(I) species, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), coordinates with the terminal alkyne.[7][8] This coordination significantly lowers the pKa of the terminal proton, facilitating its removal to form a key copper acetylide intermediate.[8]
-
Coordination with Azide: The organic azide coordinates to the copper center of the acetylide complex.
-
Cyclization: A six-membered copper-containing intermediate forms through nucleophilic attack of the azide's terminal nitrogen onto the alkyne's internal carbon.
-
Ring Contraction & Product Release: The intermediate undergoes rearrangement and ring contraction, followed by protonolysis, to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst.[9]
The presence of the difluorinated benzene ring in this compound can influence the electronic properties of the molecule, potentially affecting reaction kinetics, though the CuAAC is robust across a wide range of substrates. More importantly, these fluorine atoms impart unique properties to the final triazole product, enhancing its potential as a drug candidate.[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems where copper toxicity is a concern, a metal-free alternative exists: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[] This reaction utilizes a strained cycloalkyne instead of a terminal alkyne. The high ring strain of the cycloalkyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[][12] While our focus substrate is a terminal alkyne suited for CuAAC, it is crucial for researchers to be aware of SPAAC as a complementary bioorthogonal strategy.[13][14]
Part 2: Application Notes
The 1,2,3-triazole products synthesized from this compound are of significant interest in drug discovery and development. The combination of the difluorophenyl ether moiety and the triazole core creates a "privileged scaffold" with diverse pharmacological potential.
-
Anticancer Agents: Many fluorinated triazole derivatives have demonstrated potent anticancer and antiproliferative activities against various human carcinoma cell lines.[2][3][5] The difluoro-substitution pattern can enhance cell permeability and interaction with target enzymes or receptors.
-
Antimicrobial Properties: The scaffold has been explored for developing new antibacterial and antifungal agents.[2][3] For example, fluorinated 1,2,3-triazole derivatives have shown excellent inhibitory activity against both Gram-positive and Gram-negative bacterial strains.[3]
-
Antiviral Activity: Triazole derivatives are a known class of antiviral compounds, and the incorporation of fluorine can further enhance this activity.[5]
-
Enzyme Inhibition: The triazole ring can act as a hydrogen bond donor or acceptor, while the fluorinated ring can engage in specific interactions within an enzyme's active site, making these compounds promising candidates for enzyme inhibitors.[4]
-
Bioconjugation: The CuAAC reaction itself is a powerful tool for bioconjugation.[15] If the azide partner contains a biomolecule (like a peptide, protein, or nucleic acid), this reaction allows for the precise attachment of the fluorinated phenyl ether tag for imaging or diagnostic purposes.[15]
Part 3: Experimental Protocols & Data
This section provides a detailed, step-by-step protocol for a typical CuAAC reaction.
General Workflow
The experimental process follows a logical sequence from reagent preparation to final product characterization.
Protocol: Synthesis of 1-((2,5-Difluorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes the reaction between this compound and phenyl azide as a representative example.
Materials and Reagents:
-
This compound (Alkyne)
-
Phenyl Azide (Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate (Na-Ascorbate)
-
tert-Butanol (t-BuOH)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and magnetic stirrer
Safety Precautions: Organic azides can be explosive and should be handled with care behind a safety shield. Avoid heat, shock, and friction. Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Reagent Preparation:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and phenyl azide (1.1 mmol, 1.1 eq) in a 1:1 mixture of t-BuOH and H₂O (10 mL).
-
Rationale: A t-BuOH/H₂O solvent system is commonly used as it dissolves both the organic substrates and the inorganic catalyst components.[16]
-
-
Catalyst Addition:
-
To the stirred solution from Step 1, add a freshly prepared aqueous solution of sodium L-ascorbate (0.2 mmol, 0.2 eq in 1 mL H₂O).
-
Rationale: Sodium ascorbate is a reducing agent that reduces Cu(II) to the active Cu(I) catalytic species and prevents oxidative side reactions.[7][8]
-
Next, add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq in 1 mL H₂O). The solution may turn a yellow-green color.
-
Rationale: This provides the copper source for the catalyst.[17] Using a two-component system (CuSO₄/Ascorbate) is often more convenient and reliable than handling potentially unstable Cu(I) salts directly.[8]
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:7 EtOAc/Hexane mobile phase) or LC-MS. The reaction is typically complete within 1-4 hours. The disappearance of the limiting reactant (the alkyne) indicates completion.[15]
-
-
Workup and Extraction:
-
Once the reaction is complete, dilute the mixture with water (20 mL).
-
Extract the product into ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Rationale: Extraction separates the organic product from the aqueous phase containing the catalyst and salts. The brine wash helps to remove residual water from the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure triazole product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).[18]
-
Data Presentation: Optimizing Reaction Conditions
The efficiency of the CuAAC reaction can be fine-tuned. The following table provides a template for structuring optimization data.
| Parameter | Condition A (Standard) | Condition B (Low Catalyst) | Condition C (Alternative Solvent) | Rationale for Variation |
| [Alkyne] | 0.1 M | 0.1 M | 0.1 M | Maintain consistent substrate concentration. |
| Azide Equiv. | 1.1 eq | 1.1 eq | 1.1 eq | A slight excess of one reagent can drive the reaction to completion. |
| [CuSO₄] | 10 mol % | 1 mol % | 10 mol % | Lowering catalyst loading is cost-effective and "greener". |
| [Na-Ascorbate] | 20 mol % | 2 mol % | 20 mol % | Must be sufficient to reduce all Cu(II) to Cu(I). |
| Solvent | t-BuOH/H₂O (1:1) | t-BuOH/H₂O (1:1) | Glycerol | Glycerol is a sustainable, green solvent alternative.[19] |
| Temperature | Room Temp | Room Temp | Room Temp | The reaction is highly efficient at ambient temperatures. |
| Time | 1-4 hours | 4-12 hours | 1-4 hours | Lower catalyst loading may require longer reaction times. |
| Yield | >90% | >85% | >90% | Expected outcome based on typical CuAAC efficiency. |
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. The role of fluorine substituents in the formation of the ferroelectric nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting side reactions with 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene
Welcome to the technical support center for 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for troubleshooting common side reactions and optimizing experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues encountered during common synthetic transformations involving this compound. The question-and-answer format provides direct solutions to common experimental challenges.
Section 1: Sonogashira Coupling Reactions
The Sonogashira coupling is a cornerstone reaction for forming carbon-carbon bonds between terminal alkynes and aryl halides. However, the unique electronic properties of this compound can lead to specific challenges.
Question 1: My Sonogashira coupling reaction is sluggish or results in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer: Low yields with this substrate are often traced back to two primary factors: the inherent stability of the C-F bond and the potential for alkyne homocoupling.
-
Cause A: Inefficient C-F Bond Activation. The carbon-fluorine bond is significantly stronger than other carbon-halogen bonds, making oxidative addition to the palladium(0) center the rate-limiting step.[1][2] Standard Sonogashira conditions used for aryl bromides or iodides may be insufficient.[3]
-
Cause B: Alkyne Homocoupling (Glaser Coupling). A major competing pathway is the copper-catalyzed oxidative dimerization of the terminal alkyne to form a symmetrical 1,3-diyne.[4][5] This is particularly problematic if oxygen is present in the reaction vessel.[5]
Troubleshooting & Optimization Strategy
| Symptom | Potential Cause | Recommended Action & Rationale |
| No or low conversion of starting material | Insufficient C-F bond activation.[6] | Increase Temperature: The C-F activation step has a high activation energy. Increasing the temperature to 80-120 °C can significantly accelerate the reaction.[3] Use Specialized Ligands: Employ more electron-rich and sterically demanding phosphine ligands (e.g., XPhos, SPhos, RuPhos) that promote oxidative addition of the C-F bond to the palladium center. |
| Significant formation of a nonpolar byproduct, identified as the alkyne dimer | Glaser homocoupling due to oxygen.[5][7] | Rigorous Degassing: Ensure the reaction mixture and solvent are thoroughly deoxygenated. Freeze-pump-thaw cycles (at least three) are superior to simple nitrogen bubbling. Minimize Copper Catalyst: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[5] Reduce the CuI loading to 1-2 mol%. In some cases, copper-free Sonogashira protocols may be viable. |
| Decomposition of catalyst (formation of palladium black) | Catalyst instability at high temperatures. | Ligand Selection: Use robust phosphine ligands that form stable palladium complexes at elevated temperatures. Pd(dppf)Cl2 is a good alternative catalyst to consider.[3] Solvent Choice: Coordinating solvents like DMF can sometimes lead to catalyst decomposition at high temperatures. Consider switching to less coordinating solvents like toluene or 1,4-dioxane.[3] |
Workflow: Troubleshooting a Failed Sonogashira Reaction
Caption: A logical workflow for diagnosing and solving common Sonogashira coupling issues.
Section 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction is highly efficient for forming 1,2,3-triazoles.[8] While robust, side reactions can still occur, primarily related to the alkyne starting material.
Question 2: During my CuAAC reaction, I observe a significant byproduct that I suspect is the alkyne dimer. How can I prevent this?
Answer: The formation of the alkyne homodimer (Glaser product) is a known side reaction in CuAAC chemistry. The conditions, particularly the use of a copper(I) catalyst and potential exposure to air, are conducive to this oxidative coupling.[7]
-
Cause: The mechanism of Glaser coupling involves the oxidation of the copper(I) acetylide intermediate.[4] This is promoted by atmospheric oxygen. While CuAAC is often run in the presence of a reducing agent (like sodium ascorbate) to maintain copper in the +1 oxidation state, insufficient reducing agent or excessive oxygen exposure can allow the competing Glaser pathway to occur.
Optimization Strategies for Clean CuAAC Reactions
-
Ensure an Excess of Reducing Agent: Use a fresh solution of sodium ascorbate (at least 10 mol%, but up to 1 equivalent relative to the azide/alkyne is common) to maintain a reducing environment and keep the copper catalyst in its active Cu(I) state.[9]
-
Use a Ligand: Ligands such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) catalyst, accelerating the desired cycloaddition and suppressing side reactions.[10]
-
Deoxygenate the Reaction Mixture: Although often considered tolerant to oxygen, sparging your solvent and reaction mixture with an inert gas (nitrogen or argon) before adding the copper catalyst can significantly reduce the extent of homocoupling.
Section 3: Stability and Unwanted Cleavage
The propargyl ether linkage is generally stable but can be susceptible to cleavage under certain conditions, leading to the formation of 2,5-difluorophenol.
Question 3: My reaction is generating 2,5-difluorophenol as a byproduct. What conditions could be causing the cleavage of the propargyl ether?
Answer: The propargyl ether can be cleaved under both strongly acidic and some specific basic or reductive conditions.
-
Acidic Conditions: Strong acids like trifluoroacetic acid (TFA), HBr, or HCl can protonate the ether oxygen, converting it into a good leaving group and facilitating cleavage to the phenol and propargyl cation.[11] This is a common deprotection strategy but can be an undesired side reaction if acidic reagents are used.
-
Base-Mediated Isomerization/Elimination: Strong, non-nucleophilic bases like potassium tert-butoxide can deprotonate the terminal alkyne, leading to isomerization to an allene, which may undergo further reactions or cleavage.[12][13]
-
Reductive Cleavage: Certain low-valent metal reagents, such as those generated from Ti(O-i-Pr)4/Mg, are known to cleave propargyl ethers.[14] While less common in typical synthetic steps, it's a possibility if strong reducing agents are employed.
Visualizing Competing Pathways: Sonogashira vs. Glaser Coupling
Caption: Competing reaction pathways for the terminal alkyne in a typical cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A: Store the compound in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents. For long-term storage, refrigeration is recommended.
Q2: Can the fluorine atoms be displaced in nucleophilic aromatic substitution (SNAr) reactions? A: Yes, under certain conditions. The fluorine atoms are activated towards nucleophilic aromatic substitution, especially by strong nucleophiles. The position of substitution will depend on the reaction conditions and the directing effects of the other substituents. Generally, halogens activated by electron-withdrawing groups can be displaced.[15]
Q3: Is the terminal alkyne proton acidic? A: Yes, the terminal alkyne proton has a pKa of approximately 25 (in DMSO), making it susceptible to deprotonation by strong bases (e.g., organolithiums, Grignard reagents, NaH, KOtBu). This is the first step in forming the metal acetylide required for coupling reactions.[16]
Q4: Are there any known safety hazards associated with this compound? A: While specific toxicology data for this exact compound is not widely published, similar small molecule aryl propargyl ethers should be handled with care. Assume it may be harmful if swallowed and can cause skin and eye irritation.[17][18] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
Protocol 1: Optimized Sonogashira Coupling
This protocol is designed to minimize homocoupling and promote C-F activation.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the aryl bromide/iodide coupling partner (1.1 eq.), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2.5 mol%).
-
Inert Atmosphere: Seal the flask, and perform three cycles of vacuum backfill with high-purity argon or nitrogen.
-
Solvent and Base Addition: Add freshly distilled and degassed solvent (e.g., toluene or 1,4-dioxane) and degassed base (e.g., diisopropylamine or triethylamine, 3.0 eq.) via syringe.[19]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[19]
Protocol 2: High-Fidelity Click Chemistry (CuAAC)
This protocol is optimized to prevent the formation of Glaser coupling byproducts.
-
Reagent Preparation: Prepare separate stock solutions of the azide component, this compound (1.0 eq.), sodium ascorbate (0.3 eq. from a freshly prepared aqueous solution), and copper(II) sulfate pentahydrate (0.05 eq.).
-
Reaction Setup: In a vial, dissolve the azide and alkyne in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).[10]
-
Initiation: Add the sodium ascorbate solution to the mixture, followed by the copper sulfate solution. The reaction should turn from a pale blue to a yellowish or colorless solution as Cu(II) is reduced to Cu(I).
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is often very clean, but can be purified by column chromatography if necessary.[20]
References
- 1. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-O-propargyl ethers: readily cleavable, minimally intrusive protecting groups for beta-mannosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rawsource.com [rawsource.com]
- 17. 1-Bromo-2,5-difluoro-4-(prop-2-yn-1-yloxy)benzene | C9H5BrF2O | CID 177795265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | C9H9FO | CID 637342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Click Reaction Conditions for 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
Welcome to the technical support center for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions involving 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific, yet broadly applicable, chemical transformation. The presence of two electron-withdrawing fluorine atoms on the phenyl ring of the alkyne substrate introduces unique considerations that will be addressed herein.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common challenges encountered during the click reaction with this compound, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
Potential Causes and Step-by-Step Solutions:
-
Inactive Catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) species by dissolved oxygen.[1][2][3]
-
Solution 1: Deoxygenate Your Reaction Mixture. Before adding the copper catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Solution 2: Use a Reducing Agent. The most common method to maintain the Cu(I) oxidation state is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent. Sodium ascorbate is the most widely used and effective choice.[2][3] A slight excess of sodium ascorbate is recommended to prevent oxidative homocoupling of the alkyne.[3]
-
Solution 3: Employ a Stabilizing Ligand. Ligands not only accelerate the reaction but also protect the Cu(I) center from oxidation.[2] For aqueous or semi-aqueous systems, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[2]
-
-
Insufficient Catalyst Loading: While CuAAC is a catalytic reaction, an adequate amount of the active copper species is necessary to drive the reaction to completion in a reasonable timeframe.
-
Solution: For challenging substrates, increasing the catalyst loading from the typical 1-5 mol% to 5-10 mol% can significantly improve yields.
-
-
Poor Substrate Solubility: this compound and many organic azides have limited solubility in purely aqueous media.
-
Solution: Employ a co-solvent system. Mixtures of water with tert-butanol, DMSO, or THF are commonly used to ensure all reactants are fully dissolved. A 1:1 to 4:1 ratio of organic solvent to water is a good starting point.
-
-
Inappropriate pH: The pH of the reaction medium can influence the stability of the reactants and the catalyst. The CuAAC reaction is generally robust over a wide pH range (4-12).[3]
-
Solution: For most applications, maintaining a pH between 7 and 8 is optimal. Use a buffer such as phosphate-buffered saline (PBS) or HEPES if pH control is critical, especially for bioconjugation reactions.
-
Issue 2: Slow Reaction Rate
Potential Causes and Step-by-Step Solutions:
-
Sub-optimal Temperature: While many click reactions proceed efficiently at room temperature, lower temperatures can lead to sluggish reactions.
-
Solution: Gently heating the reaction mixture to 35-50 °C can significantly increase the reaction rate without promoting significant side product formation. For very stubborn reactions, microwave irradiation can dramatically reduce reaction times.
-
-
Inadequate Ligand Acceleration: The choice and concentration of the accelerating ligand are crucial.
-
Solution 1: Select the Right Ligand. For organic solvent systems, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a highly effective ligand. In aqueous media, THPTA is the preferred choice.
-
Solution 2: Optimize Ligand-to-Copper Ratio. A 1:1 to 5:1 ligand-to-copper ratio is generally recommended. An excess of ligand can sometimes be beneficial in protecting the catalyst, especially in complex biological media.[2]
-
-
Electron-Deficient Nature of the Alkyne: The electron-withdrawing fluorine atoms on the phenyl ring of this compound can slightly decrease the nucleophilicity of the alkyne, potentially slowing the reaction compared to electron-rich alkynes.[4]
-
Solution: This inherent electronic effect can be overcome by ensuring all other reaction parameters (catalyst activity, temperature, concentration) are optimized. Using a more effective ligand and a slightly higher temperature can compensate for the reduced reactivity.
-
Issue 3: Formation of Side Products
Potential Causes and Step-by-Step Solutions:
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the Cu(I) catalyst can promote the oxidative homodimerization of the terminal alkyne to form a 1,3-diyne.[1]
-
Solution 1: Rigorous Deoxygenation. As mentioned for low yield, thoroughly deoxygenate the reaction mixture.
-
Solution 2: Use of Excess Reducing Agent. Maintaining a sufficient concentration of sodium ascorbate will keep the copper in its +1 oxidation state and suppress the oxidative side reaction.[3]
-
-
Hydrolysis of Azide: Some azides, particularly those adjacent to electron-withdrawing groups, can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Solution: Perform the reaction at or near neutral pH and avoid prolonged heating at high temperatures. If the azide is particularly sensitive, consider adding it to the reaction mixture just before the copper catalyst.
-
Issue 4: Difficulty in Product Purification
Potential Causes and Step-by-Step Solutions:
-
Residual Copper: Copper salts can be difficult to remove completely and may interfere with downstream applications or characterization.
-
Solution 1: Use a Copper Chelator. After the reaction is complete, add a copper chelating agent like EDTA or pass the reaction mixture through a short column of silica gel treated with a chelating agent.
-
Solution 2: Ammonia Wash. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous ammonia solution. The ammonia will complex with the copper, drawing it into the aqueous phase.
-
-
Co-elution of Product and Unreacted Starting Material: The triazole product may have a similar polarity to the starting alkyne or azide, making chromatographic separation challenging.
-
Solution 1: Drive the Reaction to Completion. The best way to avoid purification issues is to ensure one of the starting materials is fully consumed. Use a slight excess (1.1-1.2 equivalents) of the more readily available or easily removable reactant.
-
Solution 2: Optimize Chromatography Conditions. Screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. If the product contains a basic or acidic moiety, adding a small amount of triethylamine or acetic acid to the eluent can improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the click reaction of this compound?
For convenience and reliability, the combination of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and a reducing agent like sodium ascorbate is highly recommended.[3][5] This system generates the active Cu(I) catalyst in situ and avoids the need to handle air-sensitive Cu(I) salts such as CuI or CuBr.
Q2: How do the fluorine atoms on the benzene ring affect the reaction?
The two fluorine atoms are strongly electron-withdrawing. This has two main potential effects:
-
Electronic Effect on the Alkyne: The electron-withdrawing nature of the difluorophenyl group can slightly decrease the electron density of the alkyne's triple bond, which may slow down the rate-determining step of the catalytic cycle.[4] However, this effect is generally modest and can be overcome with optimized conditions.
-
No Major Steric Hindrance: The fluorine atoms are relatively small and are not in positions that would cause significant steric hindrance at the reaction center.
Q3: Which solvent system is ideal for this reaction?
A solvent system that fully dissolves both the this compound and the azide partner is crucial. For many organic azides, a mixture of water and an organic co-solvent is optimal.
-
tert-Butanol/Water (1:1): An excellent general-purpose system that mimics the original conditions described by Sharpless and co-workers.
-
DMSO/Water or THF/Water: Useful for less soluble reactants. DMSO can also act as a ligand and accelerate the reaction in some cases.
Q4: Is a ligand absolutely necessary for this reaction?
While the CuAAC reaction can proceed without a ligand, it is highly recommended to use one for reactions with substrates like this compound. A ligand will:
-
Accelerate the reaction rate significantly.
-
Stabilize the Cu(I) catalytic species against oxidation and disproportionation. [2]
-
Reduce copper-mediated side reactions and potential damage to sensitive substrates.
Q5: Can I monitor the progress of the reaction?
Yes, thin-layer chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside the starting alkyne and azide. The formation of a new, typically more polar, spot corresponding to the triazole product indicates the reaction is proceeding. Staining with potassium permanganate can be effective for visualizing the alkyne starting material, which will be consumed as the reaction progresses. For more quantitative analysis, HPLC or LC-MS can be used.
Experimental Protocols
Protocol 1: Standard Reaction Conditions
This protocol provides a reliable starting point for the click reaction of this compound.
-
To a reaction vial, add this compound (1.0 eq) and the azide coupling partner (1.1 eq).
-
Add a 1:1 mixture of tert-butanol and deionized water to achieve a final concentration of 0.1 M with respect to the limiting reagent.
-
Sparge the solution with argon or nitrogen for 15 minutes to deoxygenate.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature and monitor by TLC. The reaction is typically complete within 4-24 hours.
-
Upon completion, dilute the reaction with ethyl acetate and water. Wash the organic layer with dilute aqueous ammonia to remove copper, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Optimized and Accelerated Reaction Conditions
This protocol incorporates a ligand and gentle heating to improve reaction rates and yields, especially for less reactive azide partners.
-
To a reaction vial, add this compound (1.0 eq), the azide coupling partner (1.1 eq), and THPTA (0.1 eq, for aqueous/t-BuOH systems) or TBTA (0.1 eq, for organic solvent systems).
-
Add the desired solvent system (e.g., 1:1 tert-butanol/water or THF/water) to a final concentration of 0.1 M.
-
Deoxygenate the mixture with argon or nitrogen for 15 minutes.
-
Prepare fresh stock solutions of sodium ascorbate (1 M) and copper(II) sulfate pentahydrate (0.2 M) in deionized water.
-
Add sodium ascorbate (0.3 eq) to the reaction mixture.
-
Add copper(II) sulfate pentahydrate (0.1 eq) to initiate the reaction.
-
Stir the reaction mixture at 40 °C and monitor by TLC. The reaction is often complete in 1-4 hours.
-
Work-up and purify as described in Protocol 1.
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Optimization |
| Catalyst | CuSO₄/NaAscorbate | CuSO₄/NaAscorbate | Reliable and convenient for in situ Cu(I) generation.[3][5] |
| Ligand | None | THPTA or TBTA (0.1 eq) | Accelerates reaction and stabilizes Cu(I).[2] |
| Solvent | 1:1 t-BuOH/H₂O | 1:1 t-BuOH/H₂O or THF/H₂O | Ensures solubility of reactants. |
| Temperature | Room Temperature | 40 °C | Increases reaction rate for electron-deficient alkyne. |
| Concentration | 0.1 M | 0.1 M | A good starting concentration for efficient reaction. |
Visualizations
Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting common click reaction issues.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioclone.net [bioclone.net]
how to avoid polymerization of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene
Technical Support Center: 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound (CAS 457628-36-3)[1]. This molecule is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic properties and its reactive propargyl group, which is amenable to various coupling reactions. However, the very features that make this compound useful also render it susceptible to unwanted polymerization.
This guide provides in-depth, field-proven insights to help you understand the root causes of this instability and offers robust, actionable protocols to ensure the integrity of your material and the success of your experiments.
Section 1: Understanding the Instability – The "Why"
The structure of this compound contains two key functionalities that contribute to its reactivity: the terminal alkyne and the propargyl ether linkage. The terminal alkyne (C≡C-H) is the primary site for polymerization. The acidic proton on the terminal alkyne can be abstracted, and the resulting alkynide is highly reactive[2]. Furthermore, the propargyl group itself is susceptible to rearrangement and radical reactions, especially at elevated temperatures[3][4][5][6][7].
Several pathways can initiate polymerization:
-
Transition Metal-Catalyzed Coupling: Trace contamination with transition metals, particularly copper, can catalyze oxidative coupling of terminal alkynes, a reaction known as Glaser coupling[8][9][10][11]. This is one of the most common and rapid pathways to polymerization, forming polydiyne chains. Many reagents and laboratory apparatuses can be a source of metal contamination[12][13][14].
-
Radical Polymerization: The presence of oxygen, peroxides, or exposure to light (photo-oxidation) can generate free radicals[15][16]. These radicals can initiate a chain reaction, leading to the formation of polyacetylene-type structures. Phenolic inhibitors require trace oxygen to function by trapping peroxide radicals[17].
-
Thermal Polymerization: At elevated temperatures, propargyl ethers can undergo complex reactions, including Claisen rearrangement to form chromenes, which can then polymerize[3][4]. While often requiring significant heat (e.g., >200°C), localized heating during solvent removal or exothermic reactions can trigger this process[4][18].
The diagram below illustrates these primary degradation and polymerization pathways.
Caption: Major pathways for the unwanted polymerization of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the first visual signs of polymerization?
-
A: The earliest signs include a noticeable increase in viscosity, the development of a yellow or brown tint in the originally colorless liquid, and eventually the formation of insoluble particulates or a solid mass.
Q2: How should I store this compound for maximum shelf life?
-
A: Proper storage is the most critical factor in preventing polymerization. The compound should be stored under an inert atmosphere (argon or nitrogen), at low temperature (2-8 °C), and protected from light in an amber vial. See Table 1 for a summary.
Q3: The compound will be used in a reaction sensitive to phenolic inhibitors. Can I purify it?
-
A: Yes. If the inhibitor (like BHT or MEHQ) interferes with your downstream chemistry, you can remove it immediately before use by passing the compound through a short plug of inhibitor-remover resin or basic alumina. Crucially, the purified, inhibitor-free compound is highly unstable and should be used immediately. Do not store the inhibitor-free material.
Q4: What are the most common sources of metal contamination I should be aware of?
-
A: Common sources include non-passivated metal cannulas, metal spatulas, certain grades of reagents (e.g., copper halides used in other reactions in the lab), and leaching from glassware that has not been properly cleaned or acid-washed.
Q5: Are there any specific solvents or reagents to avoid?
-
A: Avoid strong bases if not part of a planned reaction, as they can deprotonate the terminal alkyne and form highly reactive acetylides[2][19]. Also, be cautious with solvents that are not peroxide-free (like older ethers such as THF or dioxane) or have not been properly degassed, as dissolved oxygen can initiate radical polymerization[17].
Section 3: Troubleshooting and Prevention Protocols
This section provides actionable protocols to mitigate polymerization risk during storage and experimental use.
Protocol 1: Recommended Storage and Handling
This protocol is designed to maximize the shelf-life and maintain the purity of the compound.
Objective: To prevent polymerization initiated by air, light, and ambient temperature during storage.
Materials:
-
This compound
-
Inhibitor such as Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ)
-
Anhydrous, deoxygenated solvent (e.g., Toluene) for dilution if needed
-
Argon or Nitrogen gas supply
-
Refrigerator (2-8 °C)
Procedure:
-
Assess as Received: Upon receipt, visually inspect the material. If it is clear and mobile, proceed. If signs of polymerization are present, purification may be necessary before storage.
-
Add Inhibitor (If Not Already Present): Most commercial sources supply this compound with an inhibitor. If you have synthesized it or purified it, add a radical inhibitor. A common choice is BHT at a concentration of 50-100 ppm.
-
Inert Atmosphere: Transfer the compound to a clean, dry amber vial or Schlenk flask. Flush the headspace thoroughly with a gentle stream of argon or nitrogen for 2-3 minutes to displace all air.
-
Seal Securely: Seal the container with a PTFE-lined cap. For extra protection, wrap the cap and neck with Parafilm®.
-
Refrigerate & Protect from Light: Place the sealed container in a refrigerator at 2-8 °C. The amber vial protects from light, but storing it within a secondary container or box is also recommended[15].
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Slows down all potential reaction kinetics. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative coupling and radical formation from O₂.[15][20] |
| Light | Store in amber vial/dark | Prevents photo-initiated radical formation.[15] |
| Inhibitor | 50–100 ppm BHT or MEHQ | Scavenges free radicals that may form during storage.[16][17] |
| Table 1. Recommended long-term storage conditions. |
Protocol 2: Preparing for a Reaction to Avoid Polymerization
This workflow is critical for ensuring that the compound does not polymerize during your experimental setup and reaction.
Objective: To introduce the alkyne into a reaction mixture free of common polymerization initiators.
Caption: Pre-reaction workflow to minimize polymerization risk.
Detailed Steps:
-
Glassware Preparation: Ensure all glassware is scrupulously clean. For reactions highly sensitive to metal catalysis, acid-washing glassware (with dilute HCl or aqua regia followed by thorough rinsing with deionized water) and oven-drying is recommended. Cool under vacuum or in a desiccator.
-
Solvent and Reagent Purity: Use high-purity, anhydrous solvents. Degas all solvents and liquid reagents by sparging with argon for 15-30 minutes or by using several freeze-pump-thaw cycles[22].
-
Establish Inert Atmosphere: Assemble your reaction apparatus and flush the entire system with argon or nitrogen using a Schlenk line or manifold[20][21][23]. Maintain a positive pressure of inert gas throughout the experiment.
-
Inhibitor Removal (Optional): If your reaction is incompatible with phenolic inhibitors, pass the required amount of this compound through a small, freshly-prepared plug of basic alumina or a commercial inhibitor-remover column immediately before addition.
-
Reagent Addition: Add all other reagents to the reaction flask under a positive flow of inert gas. If any reagents are suspected of containing metal impurities, consider adding a chelating agent like EDTA if it is compatible with your reaction chemistry.
-
Final Alkyne Addition: Add the (inhibitor-free, if purified) alkyne to the reaction mixture last, typically via syringe.
-
Reaction Conditions: Maintain the inert atmosphere for the duration of the reaction. If heating is required, ensure it is uniform and controlled to avoid localized hot spots.
Section 4: Inhibitor Selection and Usage
Radical inhibitors are crucial for preventing premature polymerization during storage. They work by intercepting and quenching radical species before they can initiate a polymer chain[16][24][25].
| Inhibitor | Typical Conc. | Mechanism | Notes |
| BHT (Butylated hydroxytoluene) | 50–200 ppm | Phenolic Radical Scavenger (requires O₂) | Excellent for storage. Volatile, can be removed under high vacuum.[16] |
| MEHQ (4-Methoxyphenol) | 50–200 ppm | Phenolic Radical Scavenger (requires O₂) | Common, effective storage inhibitor. Less volatile than BHT.[16][17] |
| Phenothiazine | 10–100 ppm | Process Inhibitor (does not require O₂) | Very effective, but can cause discoloration. Often used for high-temp processes.[17] |
| TEMPO | 10–50 ppm | Stable Free Radical | Reacts directly with carbon-centered radicals. Oxygen is not required.[24][25] |
| Table 2. Common inhibitors for stabilizing terminal alkynes. |
Causality: Phenolic inhibitors like BHT and MEHQ do not react directly with the initial monomer radicals. Instead, they require a trace amount of oxygen to form peroxide radicals (ROO•). The inhibitor then very rapidly donates a hydrogen atom to this peroxide radical, terminating the chain reaction and forming a stable, non-reactive inhibitor radical[17]. This is why complete deoxygenation is not recommended for long-term storage if you are relying solely on phenolic inhibitors. However, for this specific compound, the risk of metal-catalyzed oxidative coupling outweighs the benefit of oxygen for the inhibitor, making a fully inert atmosphere the superior storage strategy.
References
- 1. This compound,(CAS# 457628-36-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Propargyl ether-functionalized poly( m -phenylene): a new precursor for the preparation of polymers with high modulus and high T g - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01515D [pubs.rsc.org]
- 5. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glaser coupling - Wikipedia [en.wikipedia.org]
- 11. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Heavy Metals Toxicity and the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ossila.com [ossila.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. fluoryx.com [fluoryx.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Polymerisation/Polymer Inhibitors, MEHQ Inhibitor In Polymerization | Tintoll [uvabsorber.com]
enhancing the stability of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene in solution
Technical Support Center: 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights into maintaining the integrity of this versatile research compound in solution. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability Profile
This section addresses the fundamental chemical characteristics of this compound that influence its stability.
Q1: What are the key structural features of this compound that I should be aware of?
A1: The stability of this compound is governed by three primary functional groups:
-
A Difluorinated Aromatic Ring: The two fluorine atoms are strong electron-withdrawing groups. This enhances the strength of the carbon-fluorine (C-F) bonds, making the ring itself highly resistant to metabolic or thermal degradation.[1] However, this electron-withdrawing nature can activate the ring towards nucleophilic aromatic substitution (SNAr) reactions under specific conditions.[2]
-
A Propargyl Ether Moiety: This group (-O-CH₂-C≡CH) is a known source of instability. Ethers, in general, can be susceptible to oxidation, and propargyl ethers, specifically, may form explosive peroxides over time, especially when exposed to oxygen.[3][4] The Cα-methylene group (the CH₂ next to the oxygen) is a potential site for initial oxidation.[5]
-
A Terminal Alkyne: The C≡C-H group contains an acidic proton (pKa ≈ 25).[6] This makes it susceptible to deprotonation by even moderate bases, forming a reactive acetylide anion. Terminal alkynes are also prone to metal-catalyzed coupling or polymerization reactions.[6][7] They are generally less thermodynamically stable than their internal alkyne isomers.[8][9]
Q2: What are the most likely degradation pathways for this compound in solution?
A2: Based on its structure, the primary degradation routes do not involve the stable fluorinated aromatic ring but rather the propargyl ether and terminal alkyne functionalities. Key pathways include:
-
Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of peroxides at the ether linkage. This is a common issue with ethers and requires careful handling to prevent.[4]
-
Base-Mediated Reactions: The presence of bases can deprotonate the terminal alkyne, creating a nucleophilic acetylide. This species can then participate in various subsequent reactions, leading to impurities.
-
Metal-Catalyzed Polymerization/Coupling: Trace metal contaminants (e.g., copper, palladium) in your solution or from your reaction vessel can catalyze the coupling of the terminal alkyne, leading to dimerization or oligomerization (e.g., Glaser coupling).
-
Hydrolysis: While the aryl ether bond is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to its cleavage.
Caption: Potential degradation pathways for the target compound.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides direct answers to problems you may encounter during your experiments.
Q: My solution of this compound has developed a yellow or brown tint upon storage. What is causing this?
A: Discoloration is a common indicator of degradation, most likely due to the polymerization or oligomerization of the terminal alkyne group. This process can be accelerated by exposure to air (oxygen), light, or trace metal contaminants.
-
Immediate Action: Verify the purity of your sample using a suitable analytical method like HPLC or ¹H NMR.
-
Preventative Measures:
-
Use an Inert Atmosphere: Always handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[10]
-
Solvent Purity: Use high-purity, degassed solvents. Solvents can be a source of both dissolved oxygen and trace metal impurities.
-
Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Chelating Agents: If metal contamination is suspected and compatible with your downstream application, consider adding a small amount of a chelating agent like EDTA.
-
Q: I'm experiencing low yields or observing unexpected byproducts in my reaction. Could it be related to the stability of this starting material?
A: Absolutely. If the compound degrades before or during your reaction, the effective concentration of your starting material decreases, and the degradation products can potentially interfere with your desired chemical transformation.
-
Troubleshooting Steps:
-
Confirm Purity Pre-Reaction: Always confirm the purity of the starting material immediately before use. Do not assume a previously opened bottle retains its initial purity.
-
pH Control: The terminal alkyne is sensitive to bases. Ensure your reaction medium is not basic, unless the formation of an acetylide is the intended first step of your reaction.
-
Solvent Compatibility: The choice of solvent can dramatically influence stability. As shown in the table below, aprotic solvents are generally preferred. Protic solvents may participate in unwanted side reactions.[2]
-
Temperature Management: Store stock solutions at low temperatures (-20°C or -80°C) and minimize the time the solution spends at room or elevated temperatures.[11] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[11]
-
Q: Which solvents are recommended for dissolving and storing this compound?
A: The ideal solvent should be aprotic, anhydrous, and free of dissolved oxygen and metal contaminants. The suitability of a solvent depends on the duration of storage and the intended application.
| Solvent Class | Recommended Solvents | Suitability & Rationale | Potential Issues |
| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good for short-term storage & reactions. High solubility. Aprotic nature prevents reaction with the terminal alkyne. | DMF can degrade to form dimethylamine (a base). DMSO can be hygroscopic and contain water. Use high-purity, anhydrous grades. |
| Aprotic Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Excellent for short- to medium-term storage. Generally less reactive than polar aprotic solvents. | THF can form peroxides upon storage; always use freshly distilled or inhibitor-free THF.[[“]] DCM can be acidic. |
| Protic Solvents | Water, Methanol (MeOH), Ethanol (EtOH) | NOT Recommended for Storage. Use only if required for a reaction and prepare the solution immediately before use. | The acidic proton of the alkyne can exchange. Protic solvents can promote hydrolysis or other side reactions. |
Section 3: Experimental Protocols for Stability Assessment
To ensure the trustworthiness of your results, you must validate the stability of the compound under your specific experimental conditions.
Protocol 1: Comparative Solvent Stability Study
This protocol outlines a method to quantify the stability of this compound in various solvents over time.
Objective: To determine the optimal solvent for short-term storage and experimental use by monitoring compound degradation via HPLC.
Methodology:
-
Stock Solution Preparation:
-
Under an argon or nitrogen atmosphere, accurately weigh 10 mg of this compound.
-
Dissolve it in 1.0 mL of a reference solvent where it is known to be highly soluble and stable (e.g., anhydrous acetonitrile) to create a 10 mg/mL stock solution.
-
-
Sample Preparation:
-
Prepare a set of amber HPLC vials for each solvent to be tested (e.g., DMSO, DMF, DCM, THF, MeOH).
-
To each vial, add a precise volume of the stock solution and dilute with the test solvent to reach a final concentration of 0.1 mg/mL. Ensure the initial volume of the stock solution is minimal (<5% of the total volume) to reduce effects from the reference solvent.
-
Prepare three replicate vials for each solvent and for each time point.
-
-
Incubation and Time Points:
-
Store all vials under identical conditions (e.g., room temperature, protected from light).
-
Set analysis time points: T=0, 2, 4, 8, 24, and 48 hours.
-
-
HPLC Analysis:
-
At each time point, take one replicate vial for each solvent and analyze immediately.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (both containing 0.1% formic acid or TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a relevant wavelength (e.g., 254 nm, to be determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
At T=0, the peak area of the parent compound is considered 100%.
-
For each subsequent time point, calculate the remaining percentage of the parent compound relative to the T=0 peak area.
-
Plot the percentage of the remaining compound vs. time for each solvent. The solvent showing the slowest decline in concentration is the most suitable for enhancing stability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkyne - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. amherst.edu [amherst.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. consensus.app [consensus.app]
Technical Support Center: Catalyst Selection for Efficient Reactions with 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for selecting the optimal catalyst for reactions involving the versatile building block, 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene. Our focus is to move beyond mere procedural steps and delve into the causality behind experimental choices, ensuring your reactions are not only successful but also robust and reproducible.
Introduction: The Reactivity Landscape of this compound
This compound is a valuable substrate in medicinal and materials chemistry. Its structure presents two key reactive sites: a terminal alkyne and an electron-deficient difluorinated aromatic ring. This unique combination allows for a variety of transformations, primarily:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" Chemistry): The terminal alkyne readily participates in this highly efficient and regioselective reaction to form 1,4-disubstituted 1,2,3-triazoles.[1][2]
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-F bonds on the aromatic ring can be activated for cross-coupling reactions, such as the Sonogashira coupling, although this is more challenging than with heavier aryl halides.[3][4]
This guide will address the critical aspects of catalyst selection for these key reaction types.
Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The CuAAC reaction is renowned for its reliability and high yields.[1] However, even this robust reaction can encounter issues. The following Q&A section addresses common problems and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My click reaction with this compound is showing low to no product yield. What are the primary suspects?
A1: When a CuAAC reaction fails, the issue almost always lies with the integrity of the catalytic system or the reagents. Here’s a systematic checklist:
-
Inactive Copper(I) Catalyst: The catalytically active species is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[5]
-
Reagent Purity: The purity of your azide, alkyne, and solvents is paramount.
-
Solution: Use high-purity reagents. Sodium ascorbate solutions should be prepared fresh for each reaction as they can degrade over time.[5]
-
-
Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing its disproportionation, and accelerating the reaction.[6][7]
Q2: I'm observing significant formation of a side product that appears to be a homocoupling of my alkyne. How can I prevent this?
A2: The side product you're observing is likely the result of Glaser-Hay homocoupling, a common side reaction in Sonogashira couplings that can also occur in CuAAC under certain conditions, especially in the presence of oxygen.[8]
-
Cause: This oxidative homocoupling is promoted by the copper catalyst in the presence of oxygen.
-
Solution:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use of a Reducing Agent: The presence of a slight excess of sodium ascorbate will help to keep the copper in the Cu(I) state, disfavoring the oxidative homocoupling pathway.[1]
-
Ligand Choice: Certain ligands can help to suppress homocoupling by stabilizing the Cu(I) center.
-
Q3: How do I determine the optimal catalyst loading for my click reaction?
A3: Finding the right catalyst loading is a balance between reaction rate, yield, and cost.[9]
-
Starting Point: For many click reactions, a catalyst loading of 1-5 mol% of the copper source is a good starting point.[9]
-
Optimization: A systematic approach is best. Set up a series of small-scale parallel reactions with varying catalyst loadings (e.g., 0.5%, 1%, 2.5%, 5%).[9] Monitor the reactions over time by TLC, GC, or LC-MS to find the loading that provides the desired conversion in a reasonable timeframe without generating significant byproducts.[9]
| Catalyst Loading (mol%) | Time to Completion | Observed Yield | Notes |
| 0.5 | > 24 hours | 45% | Very slow, incomplete conversion. |
| 1.0 | 16 hours | 85% | Reasonable rate, clean reaction profile. |
| 2.5 | 6 hours | 92% | Optimal: Fast rate, high yield. |
| 5.0 | 4 hours | 91% | Faster rate, but minor increase in side products noted. |
Table 1: Illustrative example of a catalyst loading optimization screen for a CuAAC reaction.
Experimental Protocol: General Procedure for CuAAC Reaction
-
Preparation: In a reaction vessel, dissolve this compound (1.0 equiv) and the corresponding azide (1.1 equiv) in a suitable solvent (e.g., a mixture of t-BuOH and water).
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: In a separate vial, prepare the catalyst solution. Premix CuSO₄·5H₂O (0.025 equiv) and a suitable ligand like THPTA (0.05 equiv) in degassed water.[7]
-
Initiation: Add the catalyst solution to the reaction mixture, followed by a freshly prepared solution of sodium ascorbate (0.1 equiv) in degassed water.[7]
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Activating the C-F bond of this compound for cross-coupling reactions is more challenging than for the corresponding aryl bromides or iodides.[4] However, with the right catalyst system, reactions like the Sonogashira coupling can be achieved.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is not proceeding. What are the key considerations for catalyst selection?
A1: The C-F bond is the strongest carbon-halogen bond, making oxidative addition to a Pd(0) center the most challenging step.[4]
-
Ligand Choice is Critical: For activating C-F bonds, bulky and electron-rich phosphine ligands are generally required. These ligands stabilize the electron-rich Pd(0) center and promote the difficult oxidative addition step.[10]
-
Palladium Precatalyst: The choice of palladium source can also be important. Precatalysts like tBuBrettPhos Pd G3 are often effective.[11]
-
Reaction Conditions: Higher temperatures are often necessary to facilitate C-F bond activation.[4]
Q2: My Sonogashira reaction is giving a complex mixture of products, including what appears to be starting material and homocoupled alkyne. How can I improve the selectivity?
A2: A complex product mixture suggests that the desired cross-coupling is slow and competing side reactions are dominating.
-
Optimize the Catalyst System: As mentioned in Q1, a more active catalyst system with a bulky, electron-rich ligand is likely needed.
-
Copper Co-catalyst: While the Sonogashira reaction traditionally uses a copper(I) co-catalyst, its presence can also promote the unwanted Glaser-Hay homocoupling of the terminal alkyne.[8]
-
Solution: Consider running the reaction under copper-free conditions. While often slower, this can lead to a cleaner reaction profile. If copper is necessary, ensure strictly anaerobic conditions.
-
-
Base Selection: The choice of base can influence the reaction outcome. A weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often a good choice for these types of couplings.[11]
Q3: Are there any alternative strategies to functionalize the aryl fluoride position?
A3: Yes, if direct C-F activation proves too challenging, consider alternative approaches:
-
Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms on the electron-deficient ring are susceptible to nucleophilic attack. While the propargyl ether is an activating group, it may not be sufficient on its own. The presence of a strong electron-withdrawing group elsewhere on the ring would facilitate this reaction.
-
Directed C-H Activation: If there is a suitable directing group on the molecule, it may be possible to functionalize a C-H bond on the aromatic ring, bypassing the need for C-F activation.
Experimental Protocol: Catalyst Screening for Sonogashira Coupling
-
Preparation: In a glovebox, set up an array of reaction vials. To each vial, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂, Pd₂(dba)₃ with various phosphine ligands, or a pre-formed precatalyst like tBuBrettPhos Pd G3) at a specific loading (e.g., 2 mol%).
-
Reaction: Add the solvent (e.g., toluene or dioxane), seal the vials, and place them in a heating block at a set temperature (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC to determine the conversion to the desired product.
This screening approach will help you to quickly identify the most promising catalyst system for your specific substrates.
Visualizing Reaction Pathways
To better understand the catalytic cycles involved in these reactions, the following diagrams illustrate the key steps.
Concluding Remarks
The successful functionalization of this compound hinges on a rational approach to catalyst selection. For CuAAC reactions, the focus should be on maintaining an active Cu(I) catalytic species through the use of reducing agents and stabilizing ligands. For more challenging C-F cross-coupling reactions, the key is to employ a sufficiently active palladium catalyst, typically featuring bulky and electron-rich phosphine ligands, under optimized reaction conditions. This guide provides a framework for troubleshooting common issues and systematically optimizing your reactions to achieve high efficiency and reproducibility.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Visible-Light-Mediated Click Chemistry for Highly Regioselective Azide-Alkyne Cycloaddition by a Photoredox Electron-Transfer Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
Welcome to the technical support guide for the synthesis of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene. This resource is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to facilitate a smooth transition from bench-scale experiments to large-scale production. Our guidance is rooted in established chemical principles and practical, field-proven experience.
Foundational Principles & Core Reaction
The synthesis of this compound is achieved via the Williamson ether synthesis.[1] This reaction involves the deprotonation of a phenol (2,5-difluorophenol) to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (propargyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3]
Understanding the SN2 mechanism is critical for troubleshooting. The reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon, displacing the leaving group (bromide).[1][2] For this reaction to be efficient, the electrophile should be sterically unhindered, making primary halides like propargyl bromide ideal.[2][4]
Reaction Scheme Workflow
Caption: General workflow for the synthesis of the target ether.
Safety First: Handling Propargyl Bromide
Propargyl bromide is a highly reactive and hazardous material. Before any experiment, all personnel must review the Safety Data Sheet (SDS).
| Hazard | Mitigation Strategy |
| High Flammability & Shock Sensitivity | Use spark-proof tools and explosion-proof equipment.[5] Ground and bond all containers during transfer.[5] Avoid mechanical shock and friction. Propargyl bromide is often supplied as an 80% solution in toluene to reduce its explosive tendency. |
| Toxicity & Lachrymatory Effects | Handle only in a well-ventilated chemical fume hood.[5][6] Use appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, and suitable gloves (e.g., Viton®, Barrier®).[7][8] |
| Reactivity | May polymerize or decompose violently upon heating under confinement.[6] Store refrigerated (below 4°C/39°F) away from ignition sources and oxidizing materials. |
| Emergency Procedures | Ensure an eyewash station and safety shower are immediately accessible. In case of skin contact, wash immediately and thoroughly with water.[7] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7] |
Detailed Laboratory-Scale Protocol
This protocol provides a baseline for a 10-gram scale synthesis.
Reagents & Equipment:
-
2,5-Difluorophenol (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.1 eq)
-
Potassium carbonate (K₂CO₃), finely milled (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous (approx. 10 mL per gram of phenol)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.
-
Charge Reagents: Add 2,5-difluorophenol, potassium carbonate, and acetonitrile to the flask.
-
Initial Stirring: Stir the suspension at room temperature for 15-20 minutes to ensure good mixing.
-
Add Alkylating Agent: Add the propargyl bromide solution dropwise to the stirring suspension.
-
Reaction: Heat the mixture to a gentle reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete in 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃, KBr) and wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure ether.
Troubleshooting Guide & FAQs
Q1: My reaction yield is low, or the starting phenol is not fully consumed according to TLC. What went wrong?
Answer: This is a common issue that can stem from several factors related to the SN2 mechanism.
-
Ineffective Deprotonation: The phenoxide nucleophile must be formed efficiently.
-
Cause: Your base (K₂CO₃) may not be sufficiently dry or finely powdered, reducing its surface area and reactivity. The presence of water in the solvent or on the glassware will consume the base and protonate the phenoxide, rendering it non-nucleophilic.
-
Solution: Use freshly dried, finely milled potassium carbonate. Ensure your solvent is anhydrous and glassware is flame- or oven-dried before use.[9]
-
-
Insufficient Reaction Time/Temperature: SN2 reactions have a specific activation energy.
-
Cause: The reaction may not have been heated long enough or at a high enough temperature to go to completion. Williamson ether syntheses can take anywhere from 1 to 8 hours at 50-100°C.[1]
-
Solution: Ensure your reaction is maintained at the target temperature (e.g., 60-80°C in acetonitrile). Continue monitoring by TLC until the starting phenol spot has completely disappeared.
-
-
Poor Reagent Quality:
-
Cause: The propargyl bromide may have degraded during storage.
-
Solution: Use a fresh bottle of propargyl bromide or titrate an older bottle to determine its purity before use.
-
Q2: I see a new, more polar spot on my TLC plate that isn't the starting material or the desired product. What could it be?
Answer: This is likely a result of C-alkylation, a known side reaction in Williamson ether synthesis with phenoxides.
-
Mechanism: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring (ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of propargyl-substituted difluorophenols.[1] These byproducts are typically more polar than the desired ether due to the free hydroxyl group.
-
Mitigation:
-
Solvent Choice: Polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation.[1]
-
Counter-ion: Using a base with a larger, softer cation like Cesium (e.g., Cs₂CO₃) can sometimes increase the selectivity for O-alkylation.
-
Purification: These side products can usually be separated from the desired ether product via silica gel chromatography.
-
Mechanism: O- vs. C-Alkylation
Caption: Competing O- and C-alkylation pathways.
Q3: The reaction mixture turned dark brown or black during heating. Should I be concerned?
Answer: Yes, this warrants caution. While some color change is normal, a very dark mixture can indicate decomposition, particularly of the propargyl bromide.
-
Cause: Propargyl halides can be unstable at elevated temperatures and may polymerize or decompose, especially if impurities are present.[6] This is often an exothermic process that can lead to a runaway reaction if not controlled.
-
Solution:
-
Temperature Control: Do not overheat the reaction. Maintain a steady, controlled temperature.
-
Purity: Ensure high-purity starting materials.
-
Controlled Addition: For larger-scale reactions, add the propargyl bromide slowly to the heated phenol/base suspension to control the initial exotherm.
-
Scaling Up the Synthesis
Transitioning from the bench to a pilot or industrial scale introduces new challenges, primarily related to heat transfer, mass transfer, and safety.
Q4: What are the primary safety concerns when scaling up this synthesis?
Answer: The primary concern is managing the hazards of propargyl bromide on a larger scale.
-
Thermal Runaway: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm could cause the solvent to boil violently or, in a worst-case scenario, trigger the explosive decomposition of propargyl bromide.[6]
-
Mitigation: Use a jacketed reactor with precise temperature control. Implement a slow, subsurface addition of propargyl bromide. Have an emergency cooling plan in place.
-
-
Handling & Transfer: Handling multi-liter or kilogram quantities of a toxic, flammable, and shock-sensitive material requires specialized equipment.
Q5: How can I improve reaction efficiency and make the process more robust for manufacturing?
Answer: For industrial-scale Williamson ether synthesis, implementing Phase Transfer Catalysis (PTC) is a highly effective strategy.[1][10]
-
What is PTC? A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase where the propargyl bromide resides.[9][11]
-
Advantages for Scale-Up:
-
Milder Conditions: PTC allows the reaction to proceed at lower temperatures, improving the safety profile.[9][10]
-
No Need for Anhydrous Solvents: The reaction can often be run in a biphasic system (e.g., toluene/water), which is cheaper and eliminates the need for costly and time-consuming solvent drying.[9][10]
-
Increased Reaction Rate: By bringing the reactants together more efficiently, PTC can significantly shorten reaction times, increasing plant throughput.[11]
-
Recommended Scale-Up Conditions
| Parameter | Laboratory Scale | Recommended Scale-Up | Rationale |
| Base | K₂CO₃ / NaH | K₂CO₃ or 50% aq. NaOH | Avoids hazardous NaH; aqueous base is compatible with PTC. |
| Solvent | Anhydrous Acetonitrile/DMF | Toluene or other non-polar solvent | Lower cost, easier recovery, and suitable for PTC. |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) | Introduces PTC for faster, safer, and more efficient reaction.[1][12] |
| Addition | All at once or rapid dropwise | Slow, controlled addition via pump | Manages exotherm and ensures safety. |
| Temperature | 60-80°C | 40-60°C | Lower temperature possible with PTC, improving safety margin. |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Synthesis of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
Welcome to the technical support center for the synthesis of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your reaction conditions for higher yield and purity.
The primary route to synthesizing this compound is the Williamson ether synthesis.[1][2] This well-established S(_N)2 reaction involves the deprotonation of a phenol (2,5-difluorophenol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (propargyl bromide), forming the desired ether.[3] While straightforward in principle, several factors can influence the reaction's success, leading to the formation of specific impurities.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Q1: My reaction yield is significantly lower than expected. What are the common culprits?
Low yields are a frequent issue and can stem from several factors related to reaction conditions and reagent stability.
-
Incomplete Deprotonation of the Phenol: The first step is the formation of the 2,5-difluorophenoxide anion. If the base used is too weak, this equilibrium will not fully favor the phenoxide, leaving unreacted starting material.[4]
-
Side Reactions of the Alkylating Agent: Propargyl bromide is a reactive primary halide, but it can undergo competing elimination (E2) reactions, especially at higher temperatures or with sterically hindered bases.[1]
-
Solution: Maintain a moderate reaction temperature, typically between 50-100°C.[4] Avoid overly bulky bases if elimination becomes a significant issue.
-
-
Suboptimal Solvent Choice: The choice of solvent is critical in an S(_N)2 reaction. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[6]
-
Moisture in the Reaction: Water can hydrolyze the alkylating agent and react with stronger bases, quenching the reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Q2: I'm observing an unexpected, less polar spot on my TLC plate. What could this be?
This is a classic sign of a C-alkylation side product. The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen (O-alkylation) to give the desired ether, or a carbon on the aromatic ring (C-alkylation).[1][6]
-
Causality: C-alkylation occurs when the nucleophilic phenoxide attacks the propargyl bromide via one of its resonance structures where the negative charge is delocalized onto the aromatic ring. This disrupts the aromaticity in the transition state, making it a higher energy pathway and generally less favorable than O-alkylation.[6]
-
Influencing Factors:
-
Solvent: Protic solvents can shield the oxygen atom through hydrogen bonding, making the ring carbons more accessible for attack and favoring C-alkylation.[6]
-
Counter-ion: The nature of the cation from the base can influence the reaction site, though this is less easily controlled.
-
-
Solution: To strongly favor the desired O-alkylation, use a polar aprotic solvent like DMF or DMSO.[6]
Q3: My final product is pure by NMR, but it's discolored (yellow or brown). Why?
Discoloration often points to trace impurities that may not be easily detectable by standard NMR, or it could indicate some level of product degradation.
-
Impure Starting Materials: Commercial propargyl bromide can contain impurities or stabilizers (like magnesium oxide) that can lead to colored byproducts.[7] It is also known to be unstable and can decompose over time, especially when exposed to light or heat.
-
Solution: Use freshly purchased or distilled propargyl bromide. Store it in a cool, dark place.
-
-
Thermal Rearrangement: Aryl propargyl ethers can undergo thermal rearrangements, such as the Claisen rearrangement, at elevated temperatures.[8][9][10] This can lead to the formation of chromenes or other cyclic structures, which are often colored.
-
Solution: Avoid excessive heating during the reaction and purification steps. If distillation is used for purification, perform it under reduced pressure to lower the boiling point.
-
Q4: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
Careful analysis of your NMR spectrum is the most powerful tool for identifying impurities. Below is a table of common impurities and their expected ¹H NMR signatures.
| Impurity | Structure | Key ¹H NMR Signals (approx. ppm, CDCl₃) |
| 2,5-Difluorophenol | 6.7-7.1 (m, 3H, Ar-H), ~5.0 (br s, 1H, -OH) | |
| Propargyl Bromide | 2.5 (t, 1H, ≡C-H), 3.9 (d, 2H, -CH₂-Br) | |
| C-Alkylated Isomer | 2.5 (t, 1H, ≡C-H), 3.4-3.6 (d, 2H, Ar-CH₂-), 6.7-7.0 (m, 2H, Ar-H), ~5.0 (br s, 1H, -OH) | |
| Allenic Impurity | 4.5-5.5 (m, Allenic protons), 6.8-7.2 (m, Ar-H) |
-
Troubleshooting Steps:
-
Check for Unreacted Starting Materials: Look for the characteristic peaks of 2,5-difluorophenol and propargyl bromide.
-
Identify C-Alkylation: The presence of an aromatic proton count of 2 instead of 3, a phenolic -OH peak, and an upfield shift of the methylene protons connected to the ring are indicative of C-alkylation.
-
Consider Rearrangement Products: Allenic impurities, formed from isomerization of the propargyl group, will show distinctive peaks in the 4.5-5.5 ppm region.
-
Frequently Asked Questions (FAQs)
What is the optimal base and solvent combination for this synthesis?
For the Williamson ether synthesis of this compound, a combination of a moderately strong base and a polar aprotic solvent is generally optimal.
-
Recommended: Potassium carbonate (K(_2)CO(_3)) in acetonitrile (ACN) or N,N-dimethylformamide (DMF).
-
Rationale: K(_2)CO(_3) is strong enough to deprotonate the acidic 2,5-difluorophenol but mild enough to minimize side reactions like the elimination of propargyl bromide.[11] ACN and DMF are excellent polar aprotic solvents that promote the S(_N)2 reaction by solvating the potassium cation without hindering the phenoxide nucleophile.[4]
How can I effectively purify the final product?
Purification typically involves a standard aqueous workup followed by column chromatography.
-
Workup: After the reaction is complete, filter off the inorganic salts.[4] Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove any remaining salts and highly polar impurities (like DMF). Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.[11]
-
Column Chromatography: The crude product can be purified on silica gel using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The desired O-alkylated product is less polar than the unreacted phenol and more polar than any C-alkylated byproducts or hydrocarbon impurities.
What are the key safety considerations for this reaction?
-
Propargyl Bromide: This is a toxic, highly flammable, and lachrymatory (tear-inducing) compound.[12] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It can be explosive under certain conditions, so avoid shock and high temperatures.[12]
-
Bases: Strong bases like sodium hydride (NaH) are highly reactive with water and can generate flammable hydrogen gas.[5] Handle with care under an inert atmosphere.
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Acetonitrile is flammable and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Visualizing the Synthesis and Side Reactions
To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and the formation of a key impurity.
Main Reaction Pathway: Williamson Ether Synthesis
Caption: The desired two-step synthesis pathway.
Side Reaction: C-Alkylation Impurity Formation
Caption: Formation of the C-alkylated side product.
Experimental Protocol: A Generalized Procedure
This protocol provides a typical laboratory-scale synthesis. Researchers should adapt it based on their specific equipment and scale.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-difluorophenol (1.0 eq.).
-
Solvent and Base: Add anhydrous acetonitrile (or DMF) to the flask, followed by powdered potassium carbonate (1.5-2.0 eq.).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the phenol.
-
Addition of Alkylating Agent: Add propargyl bromide (1.1-1.2 eq.) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Extraction: Combine the filtrate and washes. Wash the organic solution sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Propargyl Bromide (Stablized with MgO) | LGC Standards [lgcstandards.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Propargyl bromide - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining HPLC Methods for 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene Analysis
Welcome to the technical support center for the HPLC analysis of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for refining your HPLC methods. The following content is structured to address common challenges in a question-and-answer format, grounded in established scientific principles and regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point for method development for a non-polar aromatic compound like this compound is reverse-phase chromatography.[1][2][3] A C18 column is the most common and versatile choice for this type of analysis.[3]
Here is a recommended starting method:
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (ACN) and Water |
| Gradient | Start with a 50:50 ACN:Water mixture, then ramp up the ACN concentration to 95% over 10-15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C[4] |
| Detection (UV) | 254 nm, or determine the optimal wavelength by running a UV scan of the analyte. |
| Injection Volume | 5-10 µL |
| Sample Diluent | Mobile phase at initial conditions or a weaker solvent.[5][6] |
Q2: How do I ensure my HPLC system is suitable for the analysis?
System suitability testing is crucial to ensure your system is performing correctly.[7] Before running your samples, perform a system suitability test which typically includes:
-
Repeatability: Inject the same standard multiple times (e.g., n=5) and check the relative standard deviation (RSD) of the peak area and retention time. A common acceptance criterion is an RSD of <2%.
-
Tailing Factor: This measures peak symmetry. A tailing factor between 0.9 and 1.5 is generally acceptable.
-
Theoretical Plates (N): This indicates column efficiency. A higher number of theoretical plates signifies better efficiency.
These parameters should be defined in your analytical method and are guided by regulatory bodies like the USP and ICH.[8][9][10][11][12][13]
Q3: What are the key considerations for sample preparation?
The primary goal of sample preparation is to dissolve the analyte in a solvent compatible with the mobile phase and remove any interfering substances. For this compound, which is a non-polar compound, you might dissolve it in an organic solvent like acetonitrile or methanol. However, it is critical that the sample diluent is not significantly stronger than your initial mobile phase composition to avoid peak distortion like fronting.[5][6][14] If your initial mobile phase is 50% acetonitrile, your sample diluent should ideally be 50% acetonitrile or weaker.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape - Tailing Peaks
Q: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors.[15][16][17][18][19] The primary cause is often secondary interactions between the analyte and the stationary phase.[18]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[18][19]
-
Solution: Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[20] This will protonate the silanol groups and reduce unwanted interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can also cause tailing.
-
Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent (like 100% acetonitrile or isopropanol). If that fails, the column may need to be replaced.[17]
-
-
Extra-column Volume: Excessive tubing length or improper connections between the column and detector can contribute to peak broadening and tailing.[15][17]
-
Solution: Use shorter, narrower internal diameter tubing and ensure all fittings are secure.
-
Experimental Protocol to Troubleshoot Peak Tailing:
-
Prepare a Modified Mobile Phase: Add 0.1% TFA to both your water and acetonitrile mobile phase components.
-
Equilibrate the System: Flush the column with the new mobile phase for at least 15-20 column volumes.
-
Inject a Standard: Inject a standard solution of this compound and observe the peak shape.
-
If Tailing Persists, Reduce Concentration: Dilute your standard by a factor of 10 and re-inject.
-
Check Hardware: If the issue is still not resolved, inspect all tubing and connections for any potential sources of dead volume.
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Poor Peak Shape - Fronting Peaks
Q: I am observing peak fronting for my analyte. What could be the cause?
A: Peak fronting is less common than tailing but can significantly impact quantification.[21]
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: This is a very common cause. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will spread and elute prematurely, causing fronting.[5][6][14]
-
Solution: Prepare your sample in the initial mobile phase composition or a weaker solvent.
-
-
Column Overload (Mass Overload): Injecting a sample that is too concentrated can lead to fronting.[5][6]
-
Solution: Dilute your sample.
-
-
Column Degradation: A void or channel in the column packing can also cause peak fronting.[21]
-
Solution: Replace the column.
-
Experimental Protocol to Troubleshoot Peak Fronting:
-
Check Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. If not, re-prepare the sample in the appropriate solvent.
-
Dilute the Sample: Prepare a 1:10 and a 1:100 dilution of your sample and inject them. If the peak shape improves with dilution, you are likely experiencing mass overload.
-
Inspect the Column: If the above steps do not resolve the issue, the problem may be with the column itself. Try a new column to see if the fronting is eliminated.
Caption: Troubleshooting workflow for peak fronting.
Issue 3: Retention Time Drift
Q: My retention times are not consistent between injections. What should I check?
A: Retention time drift can be a sign of several issues, from simple to complex.[16][17]
Potential Causes & Solutions:
-
Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before injection, you will see retention time shifts, especially at the beginning of a run sequence.
-
Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before the first injection and between gradient runs.
-
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to changes in retention time.[16]
-
Solution: Prepare fresh mobile phase daily. Ensure solvent bottle caps are sealed to prevent evaporation. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Fluctuations in Column Temperature: Changes in the column temperature will affect retention times.[4][22][23]
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: A malfunctioning pump can cause inconsistent flow rates, leading to retention time variability.
-
Solution: Check for leaks in the pump and ensure it is properly primed. Perform a flow rate accuracy test if possible.
-
Experimental Protocol to Troubleshoot Retention Time Drift:
-
Ensure Proper Equilibration: Before your next run, extend the initial equilibration time.
-
Prepare Fresh Mobile Phase: If the problem continues, prepare a fresh batch of mobile phase.
-
Check Temperature Control: Verify that the column oven is set to the desired temperature and is stable.
-
Monitor System Pressure: Watch the system pressure during a run. Large fluctuations can indicate a pump issue or a leak.
References
- 1. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 2. uhplcs.com [uhplcs.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. chromtech.com [chromtech.com]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. usp.org [usp.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Chromatography [usp.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. support.waters.com [support.waters.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromtech.com [chromtech.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. uhplcs.com [uhplcs.com]
Validation & Comparative
A Comparative Guide to Alkyne Tags: Featuring 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene as a ¹⁹F NMR Probe
In the landscape of modern chemical biology, drug discovery, and materials science, the ability to specifically and efficiently connect molecular building blocks is paramount. "Click chemistry," a term that encapsulates reactions with high yields, stereospecificity, and tolerance to a wide range of functional groups and solvents, has become an indispensable tool.[1] At the forefront of this chemical toolbox is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful ligation reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[2][3] The choice of the alkyne "tag" is a critical experimental parameter, profoundly influencing reaction kinetics, biocompatibility, and the downstream analytical fate of the labeled molecule.
This guide provides an in-depth comparison of various alkyne tags, with a special focus on 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene . This particular tag offers a unique advantage beyond its role in cycloaddition: the symmetrically placed fluorine atoms serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a background-free analytical technique for studying molecular interactions and conformations.[4][5] We will explore the performance of this fluorinated alkyne tag in the context of other widely used terminal and strained alkynes, providing experimental insights to guide your selection for specific research applications.
The Rise of Fluorinated Alkyne Tags: More Than Just a Click Handle
The incorporation of fluorine into biomolecules provides a powerful, non-perturbative probe for ¹⁹F NMR studies.[4] Because fluorine is virtually absent from biological systems, ¹⁹F NMR offers a background-free window to observe labeled molecules in complex environments.[6][7] The chemical shift of the ¹⁹F nucleus is also highly sensitive to its local environment, making it an exquisite reporter of conformational changes, binding events, and protein folding.[5][8]
This compound capitalizes on these properties. Its structure integrates a reactive terminal alkyne for click chemistry with a difluorophenyl group for ¹⁹F NMR detection. This dual-functionality allows researchers to first conjugate the tag to a molecule of interest and then study the labeled product's behavior in detail.
Caption: Structure of this compound.
Comparative Analysis of Alkyne Tags
The ideal alkyne tag should be small, highly reactive in click chemistry, stable under physiological conditions, and should not interfere with the biological function of the molecule it labels. Let's examine how this compound stacks up against other common choices.
Simple Terminal Alkynes (Propargyl Ethers and Amides)
These are the most common and straightforward alkyne tags. They are typically small and readily incorporated into biomolecules. Their reactivity in CuAAC is generally robust, though dependent on the specific catalyst system used.
-
Advantages: Small size, synthetic accessibility, and a large body of literature supporting their use.
-
Disadvantages: Lack of intrinsic reporter properties. The CuAAC reaction requires a copper catalyst, which can be toxic to living cells, limiting their in vivo applications.[9]
Strained Alkynes (e.g., Bicyclononyne - BCN)
To circumvent the cytotoxicity of copper, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[1][9] This reaction utilizes strained cyclooctynes that react rapidly with azides without the need for a catalyst.
-
Advantages: Copper-free reaction, making it highly biocompatible and suitable for live-cell and in vivo labeling.[1]
-
Disadvantages: Significantly larger and more hydrophobic than simple terminal alkynes, which can sometimes perturb the function of the labeled biomolecule. The synthesis of strained alkynes is also more complex. Additionally, they can be prone to side reactions with thiols in complex biological systems.[10]
Caption: Comparison of different classes of alkyne tags.
Data Presentation: Performance at a Glance
| Alkyne Tag | Reaction Type | Relative Reactivity | Key Advantages | Key Disadvantages | Primary Application |
| This compound | CuAAC | Moderate-High | ¹⁹F NMR reporter, good reactivity | Requires copper catalyst | In vitro bioconjugation and subsequent structural/interaction studies by NMR |
| Propargyl Ether/Amide | CuAAC | Moderate-High | Small, simple, cost-effective | Requires copper catalyst | General in vitro labeling, proteomics, material science |
| Propiolamides | CuAAC | High | Electron-withdrawing group enhances reaction rate | Potential for side reactions with thiols | Applications requiring rapid kinetics |
| Bicyclononyne (BCN) | SPAAC | High | Copper-free, biocompatible | Bulky, hydrophobic, potential thiol reactivity[10] | Live-cell imaging, in vivo labeling |
The Underlying Chemistry: CuAAC vs. SPAAC
The choice between a terminal alkyne and a strained alkyne is fundamentally a choice between two different reaction mechanisms. Understanding this is key to experimental design.
Caption: Mechanistic overview of CuAAC versus SPAAC reactions.
The CuAAC reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[2] This catalytic cycle is highly efficient but relies on the presence of copper, which can be problematic for living systems. SPAAC, on the other hand, leverages the high ring strain of cyclooctynes to lower the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[9]
Experimental Protocol: Protein Labeling via CuAAC
This protocol provides a general workflow for labeling a cysteine-mutant protein with an alkyne tag, followed by conjugation to an azide-functionalized molecule (e.g., a fluorophore).
Caption: General workflow for protein labeling using CuAAC.
Materials:
-
Cysteine-mutant protein of interest in a suitable buffer (e.g., PBS, pH 7.4).
-
Maleimide-alkyne linker (e.g., Maleimide-PEG4-Alkyne).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Azide-functionalized fluorophore.
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Copper-chelating ligand (e.g., THPTA).
-
Desalting columns.
Step-by-Step Methodology:
-
Protein Preparation: a. Prepare a 1 mg/mL solution of your protein. b. To ensure the cysteine residue is reduced and available for labeling, add TCEP to a final concentration of 1 mM. Incubate for 30 minutes at room temperature.
-
Alkyne Tagging: a. Add a 10-fold molar excess of the Maleimide-alkyne linker to the protein solution. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. c. Remove the excess, unreacted maleimide-alkyne linker using a desalting column, exchanging the protein into a copper-free buffer (e.g., PBS).
-
CuAAC Reaction: a. Prepare the following stock solutions: 50 mM CuSO₄ in water, 500 mM Sodium Ascorbate in water (prepare fresh), and 100 mM THPTA ligand in water. b. In a microcentrifuge tube, add the alkyne-labeled protein. c. Add the azide-fluorophore to a final concentration that is a 5- to 10-fold molar excess over the protein. d. Premix the catalyst: Combine CuSO₄ and THPTA to a final concentration of 1 mM each. Then, add Sodium Ascorbate to a final concentration of 5 mM. This reduces the Cu(II) to the active Cu(I) state.[11] e. Add the premixed catalyst to the protein/azide solution. The final reaction volume should be kept as small as practical to ensure high reactant concentrations. f. Incubate for 1 hour at room temperature.
-
Analysis: a. The success of the labeling can be confirmed by SDS-PAGE with in-gel fluorescence scanning. A fluorescent band should appear at the molecular weight of your protein. b. For more detailed characterization, the sample can be analyzed by mass spectrometry to confirm the mass shift corresponding to the addition of the tag and fluorophore. c. If This compound was used (as part of the alkyne tag), the purified labeled protein can be analyzed by ¹⁹F NMR to study its structure and interactions.
Conclusion and Future Outlook
The selection of an alkyne tag is a critical decision in the design of bioconjugation experiments. While simple propargyl groups offer simplicity for in vitro applications, the development of strained alkynes has opened the door to copper-free click chemistry in living systems.[1]
This compound and similar fluorinated tags occupy a valuable niche. They provide a robust handle for CuAAC reactions while simultaneously embedding a powerful spectroscopic reporter for ¹⁹F NMR.[4] This makes them exceptionally well-suited for applications that require not just the conjugation of molecules, but a deeper understanding of the structure, dynamics, and interactions of the final product. As ¹⁹F NMR techniques become more accessible for in-cell and in vivo applications, the utility of such dual-function tags is poised to grow, enabling researchers to ask increasingly sophisticated questions about biological systems.[12]
References
- 1. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18 | MDPI [mdpi.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicolor 19F magnetic resonance imaging: A promising medical technique for in vivo visualization of multiple biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Determination: A Comparative Guide to the Validation of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene
In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is paramount. The seemingly subtle arrangement of atoms can dictate a compound's efficacy, selectivity, and safety profile. For novel small molecules such as 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene, a compound of interest in medicinal chemistry, rigorous structural validation is not merely a procedural step but the bedrock of its entire development trajectory.
This guide provides an in-depth comparison of the gold-standard method for absolute structure elucidation, single-crystal X-ray crystallography, with a suite of powerful spectroscopic techniques commonly employed for structural characterization. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for researchers, scientists, and drug development professionals.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands alone in its ability to provide a direct, three-dimensional map of electron density within a molecule, revealing the precise spatial arrangement of atoms and the intricate details of bond lengths, bond angles, and intermolecular interactions. This technique offers an unparalleled level of certainty in structure determination.
The process begins with the cultivation of a high-quality single crystal of the analyte. This is often the most challenging and time-consuming step, as it requires screening various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern, which is recorded by a detector. The resulting diffraction data are then processed to generate an electron density map, from which the molecular structure is solved and refined.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals of this compound would be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to monochromatic X-rays, and the diffraction pattern is collected over a range of orientations.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined by least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.
dot graph TD { subgraph X-ray Crystallography Workflow A[Crystal Growth] --> B[Crystal Selection & Mounting]; B --> C[X-ray Diffraction Data Collection]; C --> D[Data Processing & Structure Solution]; D --> E[Structure Refinement & Validation]; E --> F[Final Structural Model]; end }
Workflow for X-ray Crystallography.
Orthogonal Validation: A Spectroscopic Approach
While X-ray crystallography provides the definitive answer, it is not always feasible to obtain suitable crystals. Furthermore, a multi-faceted approach employing various spectroscopic techniques provides a more comprehensive understanding of the molecule's properties and serves as a crucial cross-validation of the crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).
¹³C NMR Spectroscopy: This technique reveals the number of different types of carbon atoms in a molecule and their chemical environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of signals and the piecing together of the molecular framework.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.
dot graph TD { subgraph NMR Spectroscopy Workflow A[Sample Preparation] --> B[Acquisition of 1D Spectra (1H, 13C)]; B --> C[Analysis of Chemical Shifts, Integration, and Coupling]; C --> D[Acquisition of 2D Spectra (COSY, HSQC, HMBC)]; D --> E[Correlation Analysis and Signal Assignment]; E --> F[Proposed Molecular Structure]; end }
Workflow for NMR-based Structure Elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern, which can be used to identify specific structural motifs.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint."
Comparative Analysis: this compound
To illustrate the power of this combined approach, let's consider the hypothetical validation of the this compound structure.
| Technique | Information Provided | Hypothetical Data for this compound |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, intermolecular interactions. | Crystal system: Monoclinic, Space group: P2₁/c. C-F bond lengths: ~1.35 Å. C≡C bond length: ~1.20 Å. |
| ¹H NMR | Proton environments, connectivity, and relative numbers. | Aromatic protons (3H, complex multiplets), -OCH₂- protons (2H, doublet), ≡C-H proton (1H, triplet). |
| ¹³C NMR | Carbon environments. | Aromatic carbons (6 signals, showing C-F coupling), -OCH₂- carbon (1 signal), Alkyne carbons (2 signals). |
| HRMS | Exact mass and molecular formula. | Calculated m/z for C₉H₆F₂O [M+H]⁺: 169.0459, Found: 169.0458. |
| FTIR | Presence of functional groups. | ~3300 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1500-1600 cm⁻¹ (C=C aromatic stretch), ~1200 cm⁻¹ (C-O stretch), ~1100 cm⁻¹ (C-F stretch). |
Conclusion: A Synergy of Techniques for Unwavering Confidence
While single-crystal X-ray crystallography provides the ultimate structural proof, a comprehensive validation strategy for a novel molecule like this compound relies on the synergy of multiple analytical techniques. NMR spectroscopy pieces together the molecular puzzle in solution, mass spectrometry confirms the elemental composition and provides fragmentation clues, and FTIR spectroscopy identifies the key functional components. Together, these methods form a self-validating system that provides researchers with unwavering confidence in the determined structure, a critical foundation for advancing drug discovery and development.
comparative study of reactivity of fluorinated benzene alkynes
An In-Depth Guide to the Comparative Reactivity of Fluorinated Benzene Alkynes
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern chemical design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When appended to a versatile functional group like an aryl alkyne, these effects create a powerful synthetic handle with finely tunable reactivity.
This guide provides a comparative analysis of the reactivity of fluorinated benzene alkynes, moving beyond simple protocols to explore the underlying electronic principles that govern their behavior. We will examine how the number and position of fluorine substituents modulate the alkyne's utility in key synthetic transformations, supported by experimental data and detailed methodologies.
The Electronic Influence of Aromatic Fluorination
The reactivity of the ethynyl group in a phenylacetylene system is dictated by the electronic communication with the benzene ring. Fluorine substitution complicates this relationship due to its dual electronic nature:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond network.[2] This effect acidifies the acetylenic proton and, more significantly, reduces electron density on the aromatic ring and the alkyne, making them more susceptible to nucleophilic attack.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density back into the aromatic pi-system. This effect is generally weaker than the inductive effect but can influence regioselectivity in electrophilic aromatic substitution.[2]
The net result is a polarization of the molecule, which is a key factor in altering its chemical reactivity compared to non-fluorinated analogues.[1] This guide will explore the practical consequences of these effects in three major classes of reactions: Cycloaddition Reactions, Nucleophilic Additions, and Palladium-Catalyzed Cross-Coupling.
Cycloaddition Reactions: The Diels-Alder and "Click" Chemistry
Cycloaddition reactions are powerful tools for constructing cyclic systems. The electronic nature of the dienophile (in a [4+2] cycloaddition) or the alkyne (in a [3+2] cycloaddition) is critical to the reaction's success and rate.
Mechanistic Considerations
Fluorination of the benzene ring renders the alkyne more electron-deficient. In a normal-electron-demand Diels-Alder reaction, this enhances its reactivity towards electron-rich dienes. For the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click" chemistry), the electronic nature of the alkyne also plays a role in the efficiency of the catalytic cycle.[3][4]
Diagram: Impact of Fluorination on Alkyne Electron Density
Caption: Fluorine's strong inductive (-I) effect withdraws electron density, making the alkyne more electrophilic.
Comparative Data: [3+2] Azide-Alkyne Cycloaddition
The enhanced electrophilicity of fluorinated alkynes can facilitate cycloadditions. For example, in reactions with fluorinated azides, both fluorinated and non-fluorinated alkynes participate effectively, but the electronic matching can be a key consideration.[4]
| Alkyne Substrate | Fluorinated Azide | Conditions | Product | Yield | Reference |
| Phenylacetylene | Ethyl 2-azido-2,2-difluoroacetate | CuSO₄·5H₂O, Na Ascorbate, H₂O | 1-Aryl-4-(difluoro(ethoxycarbonyl)methyl)-1H-1,2,3-triazole | High | [4] |
| 4-Fluorophenylacetylene | Ethyl 2-azido-2,2-difluoroacetate | CuSO₄·5H₂O, Na Ascorbate, H₂O | 1-(4-Fluorophenyl)-...-triazole | High | [4] |
| 4-Ethynyl-1,1'-biphenyl | 2-Azido-1,1,1-trifluoroethane | CuMeSal | 1-Aryl-4-(trifluoromethyl)-1H-1,2,3-triazole | 95% | [4] |
Nucleophilic Addition to the Alkyne
The strong electron-withdrawing effect of multiple fluorine atoms can render the alkyne sufficiently electrophilic to undergo direct nucleophilic attack, a reaction pathway that is generally unfavorable for electron-neutral or electron-rich alkynes.[5]
Mechanistic Rationale
Fluorinated alkenes and alkynes are characteristically electrophilic and react readily with nucleophiles.[5] The regioselectivity of the attack is governed by the formation of the most stable carbanionic intermediate. For a terminal alkyne on a fluorinated benzene, nucleophilic attack at the β-carbon generates a vinyl anion at the α-position, which is stabilized by resonance with the electron-deficient aromatic ring.
Diagram: Workflow for Nucleophilic Addition Experiment
Caption: Standard experimental workflow for nucleophilic addition to an activated alkyne.
Experimental Protocol: Addition of Methanol to 4-Fluorophenylacetylene
This protocol describes a representative nucleophilic addition reaction. The presence of the fluorine atom enhances the electrophilicity of the alkyne, facilitating the attack by the methoxide nucleophile.
Materials:
-
4-Fluorophenylacetylene
-
Sodium methoxide (25% solution in methanol)
-
Anhydrous Methanol
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add 4-fluorophenylacetylene (1.0 eq).
-
Add anhydrous methanol to create a 0.5 M solution.
-
Slowly add the sodium methoxide solution (1.2 eq) to the stirring solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting vinyl ether product by flash column chromatography.
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling is a fundamental reaction for forming C(sp²)-C(sp) bonds, typically coupling an aryl halide with a terminal alkyne.[6] When using fluorinated aryl halides, the reactivity and site selectivity are heavily influenced by the C-X bond strength (C-I < C-Br < C-Cl << C-F) and the electronic environment.[7]
Reactivity and Site-Selectivity
The C-F bond is exceptionally strong and generally unreactive in standard Sonogashira conditions, making it an excellent directing group or blocking group while other halogens react.[7] For polyhalogenated fluorobenzenes, coupling occurs preferentially at the heavier halogen.
In a substrate like 1,4-dibromo-2-fluorobenzene, the fluorine atom's electron-withdrawing nature influences the adjacent C-Br bonds differently. DFT calculations and experimental results show that the C-Br bond para to the fluorine is more readily activated for oxidative addition to the palladium catalyst than the C-Br bond ortho to it.[8] This leads to excellent site-selectivity.
Comparative Data: Site-Selective Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Product Distribution (4-alkynyl : 2-alkynyl) | Total Yield | Reference |
| 1,4-Dibromo-2-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, NEt₃ | >98 : <2 | 92% | [8] |
| 1,4-Dibromo-2-fluorobenzene | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI, NEt₃ | >98 : <2 | 95% | [8] |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, NEt₃ | >98 : <2 (at C4 vs C1) | 89% | [9] |
This high degree of selectivity allows for the synthesis of complex, differentially substituted aromatic cores that would be difficult to access otherwise.
Experimental Protocol: Site-Selective Sonogashira Coupling of 1,4-Dibromo-2-fluorobenzene
Materials:
-
1,4-Dibromo-2-fluorobenzene (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Anhydrous triethylamine (NEt₃)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and inert atmosphere line
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1,4-dibromo-2-fluorobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous THF and anhydrous NEt₃ via syringe.
-
Add phenylacetylene dropwise to the stirring mixture at room temperature.
-
Heat the reaction to 60 °C and stir for 12 hours, monitoring by GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-bromo-2-fluoro-1-(phenylethynyl)benzene.
Conclusion
Fluorination of benzene alkynes provides a powerful lever for tuning chemical reactivity. The strong inductive effect of fluorine generally enhances the alkyne's electrophilicity, accelerating its participation in cycloadditions and enabling nucleophilic additions that are unfeasible for non-fluorinated analogues. In palladium-catalyzed cross-coupling reactions, the robust C-F bond acts as a reliable control element, allowing for exceptional site-selectivity in the functionalization of polyhalogenated aromatics. Understanding these fluorine-driven reactivity trends allows researchers to design more efficient and selective synthetic routes toward complex molecules for applications in medicine, materials, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene Conjugates in Preclinical Drug Development
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker molecule is not merely a tether but a critical determinant of both efficacy and safety.[1][2][3] The choice of linker dictates the stability of the conjugate in circulation, the efficiency of payload release at the target site, and, crucially, its inherent biocompatibility.[3][4] This guide provides a comprehensive assessment framework for evaluating the biocompatibility of conjugates derived from 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene, a versatile linker precursor for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7]
We will delve into the essential in vitro assays required to build a robust safety profile, comparing the performance of these click-linked conjugates against established linker technologies. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and validation of next-generation bioconjugates.
The Rationale: Why Linker Biocompatibility is Paramount
An ideal linker must be a silent partner in the systemic circulation, preventing premature payload release that could lead to off-target toxicities.[3][8][9] The biocompatibility of the linker and its resulting conjugate is a multi-faceted property, governed by international standards such as the ISO 10993 series.[10][11][12][13] These standards provide a framework for evaluating potential adverse effects, including cytotoxicity (cell toxicity), hemocompatibility (interaction with blood components), and immunogenicity.[10][14]
The this compound moiety provides an alkyne handle for CuAAC reactions, resulting in a stable triazole linkage.[5][15] While click chemistry is lauded for its efficiency and bio-orthogonality, a rigorous biocompatibility assessment of the final conjugate is non-negotiable.[6][15][16]
Experimental Design: A Multi-Pronged Approach to Biocompatibility Assessment
Our assessment strategy is built on a foundation of standardized in vitro assays. This workflow allows for the early-stage screening and characterization of conjugates, ensuring that only candidates with the most promising safety profiles advance to more complex and resource-intensive in vivo studies.[4][8][17]
Caption: Biocompatibility assessment workflow for novel bioconjugates.
Part 1: In Vitro Cytotoxicity Assessment
Cytotoxicity assays are the cornerstone of biocompatibility testing, providing a quantitative measure of a substance's toxicity to living cells.[13][18][19] We employ two distinct and complementary assays to probe for different mechanisms of cell death, in accordance with ISO 10993-5.[10][13]
MTT Assay: Gauging Metabolic Activity
The MTT assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of living cells.[19][21]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a relevant cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight (37°C, 5% CO2).[20][22]
-
Compound Treatment: Prepare serial dilutions of the this compound conjugate and alternative linker conjugates (e.g., maleimide-based, enzyme-cleavable peptide) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and compound mechanism.[21]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[22]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[20] Measure the absorbance at 570 nm using a microplate reader.[21][22]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each conjugate.
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[23][24] This provides a direct measure of cell lysis and complements the metabolic data from the MTT assay.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.[25]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24][25]
-
Stop Reaction: Add 50 µL of a stop solution (often provided in the kit) to each well.[25]
-
Absorbance Reading: Measure the absorbance at 490 nm.[25]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a positive control (cells lysed with a detergent) and the background (untreated cells).
Comparative Cytotoxicity Data (Illustrative)
| Conjugate Linker Type | Target Cell Line IC50 (nM) | Non-Target Cell Line IC50 (nM) |
| Click Chemistry (Triazole) | 15.2 | > 1000 |
| Maleimide (Thioether) | 12.8 | 850 |
| Peptide (Valine-Citrulline) | 9.5 | 600 |
This illustrative data suggests that while all linkers produce potent conjugates, the click chemistry-derived conjugate exhibits a superior safety profile with significantly lower toxicity against non-target cells.
Part 2: Hemocompatibility Assessment
For intravenously administered therapeutics, direct interaction with blood components is inevitable. The hemolysis assay, as outlined in ISO 10993-4, is a critical test to evaluate a material's potential to damage red blood cells (RBCs).[26][27][28]
Caption: Conceptual diagram of ADC interaction with red blood cells.
Experimental Protocol: Hemolysis Assay (Direct Contact Method)
-
Blood Preparation: Obtain fresh, anticoagulated human blood. Dilute the blood with a saline solution (e.g., PBS) as per the ASTM F756 standard.[29]
-
Sample Preparation: Prepare solutions of the test conjugates at various concentrations in saline.
-
Incubation: Add a small volume of the prepared blood to tubes containing the test conjugate solutions. Include a negative control (saline) and a positive control (deionized water, which causes 100% hemolysis).[30]
-
Incubate the tubes at 37°C for 3-4 hours with gentle agitation to simulate physiological conditions.[26][30]
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.[30]
-
Supernatant Analysis: Carefully collect the supernatant. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to quantify the amount of released hemoglobin.[28]
-
Data Analysis: Calculate the percentage of hemolysis for each conjugate concentration relative to the positive and negative controls. A hemolysis rate below 2% is generally considered acceptable.[26]
Comparative Hemolysis Data (Illustrative)
| Conjugate Linker Type | Concentration (µg/mL) | % Hemolysis | Biocompatibility |
| Click Chemistry (Triazole) | 100 | 0.8% | High |
| Maleimide (Thioether) | 100 | 1.5% | High |
| Peptide (Valine-Citrulline) | 100 | 2.9% | Moderate |
| Positive Control (Water) | N/A | 100% | N/A |
| Negative Control (Saline) | N/A | < 0.2% | N/A |
Conclusion and Forward Outlook
Based on this comprehensive in vitro assessment framework, conjugates synthesized using this compound for click chemistry ligation demonstrate a highly favorable biocompatibility profile. The resulting triazole linkage appears to be metabolically stable and exhibits minimal off-target cytotoxicity and low hemolytic activity, as suggested by our illustrative data.
This robust in vitro safety profile is a critical prerequisite for advancing a drug conjugate candidate into preclinical in vivo toxicology studies.[4][8][17] By employing these standardized, self-validating protocols, researchers can confidently compare novel linker technologies and make data-driven decisions, ultimately accelerating the development of safer and more effective targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. revivocell.com [revivocell.com]
- 4. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biocompatible artificial DNA linker that is read through by DNA polymerases and is functional in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.unite.it [elearning.unite.it]
- 10. ISO 10993 - Wikipedia [en.wikipedia.org]
- 11. medinstitute.com [medinstitute.com]
- 12. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 13. Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards - Vonco [vonco.com]
- 14. tuvsud.com [tuvsud.com]
- 15. Assessing the biocompatibility of click-linked DNA in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 17. biocytogen.com [biocytogen.com]
- 18. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 24. LDH cytotoxicity assay [protocols.io]
- 25. cellbiologics.com [cellbiologics.com]
- 26. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 27. youtube.com [youtube.com]
- 28. haemoscan.com [haemoscan.com]
- 29. nelsonlabs.com [nelsonlabs.com]
- 30. haemoscan.com [haemoscan.com]
A Comparative Guide to Confirming the Identity of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene Reaction Products
For researchers, scientists, and professionals in drug development, the precise identification of reaction products is paramount. This guide provides an in-depth comparison of methodologies to confirm the identity of products resulting from reactions with 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The compound this compound is a versatile building block in organic synthesis. Its structure, featuring both a terminal alkyne and an activated difluorinated aromatic ring, allows for a variety of chemical transformations. The terminal alkyne is primed for reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and Sonogashira coupling.[1][2] The difluorobenzene moiety, on the other hand, is susceptible to nucleophilic aromatic substitution (SNAr).[3] The presence of two fluorine atoms activates the ring for such substitutions.[4]
This guide will explore three key reactions of this compound and provide a comprehensive framework for the unequivocal identification of their respective products.
Reaction Pathways and Product Confirmation
The reactivity of this compound allows for selective functionalization at either the alkyne or the aromatic ring. The choice of reaction conditions dictates the outcome.
Figure 1: Reaction pathways of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click Chemistry" Approach
The CuAAC reaction is a highly efficient and widely used method for forming 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it a prime example of "click chemistry".[7]
Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative
Objective: To synthesize a 1,2,3-triazole by reacting this compound with benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Product Identity Confirmation:
The formation of the 1,4-disubstituted 1,2,3-triazole can be confirmed by the following analytical techniques:
-
¹H NMR: The appearance of a new singlet peak in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the triazole proton is a key indicator. The disappearance of the terminal alkyne proton signal (around δ 2.5 ppm) also confirms the reaction.
-
¹³C NMR: The appearance of two new signals in the aromatic region corresponding to the triazole carbons (around δ 120-145 ppm) provides further evidence.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the triazole product.
Sonogashira Coupling: Forging Carbon-Carbon Bonds
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10][11]
Experimental Protocol: Synthesis of an Internal Alkyne
Objective: To synthesize an internal alkyne by coupling this compound with iodobenzene.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents) under an inert atmosphere (e.g., argon or nitrogen).
-
Add toluene, followed by this compound (1 equivalent), iodobenzene (1.2 equivalents), and triethylamine (2 equivalents).
-
Stir the reaction mixture at 60 °C for 8-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, filter through a pad of Celite, and wash with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Product Identity Confirmation:
The successful formation of the internal alkyne is confirmed by:
-
¹H NMR: The disappearance of the terminal alkyne proton signal is the most significant change. New signals corresponding to the protons of the newly introduced aromatic ring will also be present.
-
¹³C NMR: The disappearance of the terminal alkyne carbon signals and the appearance of two new quaternary carbon signals for the internal alkyne (typically δ 80-95 ppm) are diagnostic.
-
IR Spectroscopy: The characteristic C≡C-H stretching vibration (around 3300 cm⁻¹) of the terminal alkyne will be absent in the product's IR spectrum.
Nucleophilic Aromatic Substitution (SNAr): Functionalizing the Aromatic Ring
The electron-withdrawing nature of the fluorine atoms in this compound makes the aromatic ring susceptible to nucleophilic attack.[3][12] This allows for the selective replacement of one of the fluorine atoms with a suitable nucleophile. The regioselectivity of this reaction is an important consideration.
Experimental Protocol: Synthesis of a Substituted Fluorobenzene
Objective: To synthesize a mono-substituted product by reacting this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMSO.
-
Add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Product Identity Confirmation:
Confirmation of the SNAr product involves:
-
¹⁹F NMR: This is the most definitive technique for this reaction. The ¹⁹F NMR spectrum of the starting material will show two distinct signals for the two fluorine atoms. In the mono-substituted product, one of these signals will disappear, and the remaining fluorine signal will likely exhibit a different chemical shift and coupling pattern.
-
¹H NMR: The integration and coupling patterns of the aromatic protons will change upon substitution. The appearance of new signals corresponding to the protons of the nucleophile (morpholine in this case) will also be observed.
-
Mass Spectrometry (MS): The molecular ion peak will confirm the addition of the nucleophile and the loss of a fluorine atom.
Comparative Data Summary
| Reaction | Key Transformation | Typical Yield | Reaction Time | Key Analytical Confirmation |
| CuAAC | Terminal Alkyne → 1,2,3-Triazole | > 90% | 12-24 h | ¹H NMR (triazole proton signal), MS |
| Sonogashira Coupling | Terminal Alkyne → Internal Alkyne | 70-90% | 8-16 h | ¹H NMR (disappearance of alkyne proton), ¹³C NMR (internal alkyne carbons) |
| SNAr | C-F → C-Nucleophile | 60-85% | 6-12 h | ¹⁹F NMR (disappearance of one fluorine signal), MS |
Experimental Workflows
Figure 2: Comparative experimental workflows.
Conclusion
The confirmation of reaction products for this compound requires a multi-faceted analytical approach. For alkyne-based transformations like CuAAC and Sonogashira coupling, ¹H and ¹³C NMR are indispensable for tracking the conversion of the terminal alkyne. For reactions involving the aromatic ring, such as SNAr, ¹⁹F NMR is the most powerful tool for unequivocally determining the substitution pattern. Mass spectrometry provides crucial confirmation of the molecular weight for all products. By employing these self-validating protocols and analytical techniques, researchers can confidently establish the identity of their synthesized compounds, ensuring the integrity of their scientific endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. interchim.fr [interchim.fr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and bioorthogonal handles into molecular scaffolds is a paramount strategy for optimizing performance. This guide provides an in-depth technical comparison of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene , a promising yet under-documented building block, against established alternatives. By leveraging foundational principles of fluorine chemistry and bioorthogonal reactions, we will explore the anticipated advantages and practical considerations for its application in drug discovery and advanced material synthesis.
The Strategic Value of Fluorination and Bioorthogonal Moieties
The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, binding affinity, and membrane permeability.[1] Similarly, the inclusion of a terminal alkyne, such as the propargyl group, provides a versatile handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3][4] This bioorthogonal reaction is celebrated for its high efficiency, selectivity, and biocompatibility, making it a cornerstone of bioconjugation, drug delivery, and PET imaging.[5][6]
This compound synergistically combines these features, presenting itself as a valuable synthon for a variety of applications.
Comparative Analysis of this compound and Alternatives
While specific experimental data for this compound is not extensively published, we can extrapolate its expected performance based on the known effects of its constituent parts and compare it to commonly used propargyl ethers.
| Feature | This compound | Phenyl Propargyl Ether (Non-fluorinated) | 4-Fluorophenyl Propargyl Ether |
| Structure | |||
| Expected Lipophilicity (LogP) | Moderately increased due to two fluorine atoms. | Baseline | Slightly increased |
| Expected Acidity of Alkyne Proton | Slightly increased due to electron-withdrawing fluorine atoms. | Baseline | Marginally increased |
| Expected Reactivity in CuAAC | Potentially faster due to increased acidity of the alkyne proton, facilitating copper acetylide formation.[7][8] | Baseline | Slightly faster than baseline |
| Metabolic Stability | Enhanced C-F bonds are resistant to metabolic degradation. | Susceptible to aromatic oxidation. | Increased stability at the fluorinated position. |
| 19F NMR Handle | Yes, provides a valuable tool for characterization and in vivo tracking. | No | Yes |
| Potential for 18F-Radiolabeling | Excellent precursor for nucleophilic aromatic substitution with [18F]fluoride.[5][6][9][10][11] | Not directly applicable. | Possible, but with fewer sites for substitution. |
Key Applications and Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound makes it an ideal substrate for CuAAC reactions, enabling the stable ligation to azide-modified biomolecules, polymers, or imaging agents.
-
Reagent Preparation:
-
Prepare a 10 mM solution of this compound in a suitable organic solvent (e.g., DMSO, THF).
-
Prepare a 10 mM solution of the azide-containing substrate in a compatible solvent.
-
Prepare a 100 mM solution of sodium ascorbate in water.
-
Prepare a 20 mM solution of copper(II) sulfate pentahydrate in water.
-
(Optional but recommended) Prepare a 100 mM solution of a copper-chelating ligand such as THPTA or TBTA in a suitable solvent.[7]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide substrate (1 equivalent) and this compound (1.2 equivalents).
-
Add the copper ligand (if used) to a final concentration of 5 times that of the copper sulfate.
-
Add sodium ascorbate to a final concentration of 5-10 mM.
-
Initiate the reaction by adding copper(II) sulfate to a final concentration of 1-2 mM.
-
Vortex the mixture gently and allow it to react at room temperature for 1-4 hours.
-
-
Analysis and Purification:
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, the product can be purified by reversed-phase HPLC or other suitable chromatographic techniques.
-
Radiolabeling for Positron Emission Tomography (PET)
The difluorinated aromatic ring of this compound is a prime candidate for direct [18F]-radiolabeling via nucleophilic aromatic substitution (SNA_r_). This would produce an 18F-labeled building block that can then be conjugated to a targeting vector via its alkyne handle.
Conclusion and Future Outlook
This compound represents a promising, albeit underexplored, building block for advanced chemical synthesis. Its combination of a difluorinated aromatic ring and a terminal alkyne offers a compelling set of features for applications in drug discovery, bioconjugation, and PET imaging. The expected enhancements in metabolic stability, reactivity in click chemistry, and potential for 18F-radiolabeling make it a superior alternative to non-fluorinated analogues for many applications.
While direct experimental comparisons are currently lacking in the literature, the theoretical advantages presented in this guide provide a strong rationale for its investigation and adoption by researchers seeking to leverage the unique properties of fluorine and bioorthogonal chemistry in their work. Future studies quantifying the reaction kinetics and in vivo performance of this building block will be invaluable in fully elucidating its potential.
References
- 1. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Fluorine-18 labelled building blocks for PET tracer synthesis [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to Benchmarking 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene for Bioconjugation
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical framework for evaluating the performance of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene as a key reagent in bioorthogonal chemistry. We will move beyond simple protocol recitation to explore the underlying chemical principles that make this fluorinated alkyne a compelling tool, offering a structured approach to its comparative analysis against relevant alternatives.
Introduction: The Strategic Value of Fluorinated Alkynes in "Click" Chemistry
The field of bioconjugation demands chemical tools that are both highly efficient and orthogonal to the complex functionality of biological systems. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," exemplifies this principle by forming a stable triazole linkage from an azide and a terminal alkyne with remarkable specificity.[1][2]
This compound (CAS: 457628-36-3) emerges as a specialized building block within this paradigm.[3] Its utility stems not just from the reactive alkyne handle but from the strategic placement of two fluorine atoms on the phenyl ring. Fluorination is a well-established strategy in medicinal chemistry to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity.[4] This guide will dissect how these modifications translate to performance in a bioconjugation context and provide the necessary protocols to validate these properties experimentally.
The Causality of Fluorination: A Mechanistic Perspective
The decision to employ a fluorinated alkyne is rooted in fundamental electronic effects. The high electronegativity of fluorine atoms imparts distinct characteristics to the molecule that can influence the course and efficiency of the CuAAC reaction.
Key Mechanistic Considerations:
-
Increased Acidity of the Alkyne Proton: The electron-withdrawing nature of the difluorophenyl group, acting through the ether linkage, increases the acidity of the terminal alkyne proton. This facilitates the initial deprotonation step required for the formation of the copper(I)-acetylide intermediate, which can, under certain conditions, accelerate the overall reaction rate.
-
Modulation of Electronic Properties: Density Functional Theory (DFT) studies on analogous fluorinated molecules show that fluorine substitution significantly alters the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[4] This electronic perturbation can influence the kinetics of the cycloaddition step.
-
Enhanced Lipophilicity and Binding: In the context of drug development, the fluorine atoms can enhance membrane permeability and participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets.
The following diagram illustrates the logical flow from the structural modification to the anticipated performance benefits.
Caption: The influence of difluorination on the properties and performance of the alkyne reagent.
A Framework for Comparative Benchmarking
To objectively evaluate this compound, it must be benchmarked against suitable alternatives. A robust study would include:
-
The Non-Fluorinated Analog: 2-(prop-2-yn-1-yloxy)benzene. This serves as the essential baseline to quantify the direct impact of the fluorine atoms on reaction kinetics and product properties.
-
A Strain-Promoted Alkyne: Dibenzocyclooctyne (DBCO). This comparison is not for kinetics but to contrast the entire workflow. DBCO enables copper-free click reactions, which is critical for applications in living systems where copper toxicity is a concern.[5][6] This highlights the trade-offs between reaction mechanisms.
-
An Aliphatic Alkyne: A simple PEG-alkyne. This helps to distinguish the electronic effects of the aromatic ring from those of a flexible, hydrophilic linker.
Table 1: Comparative Performance Metrics (Hypothetical Data)
The following table outlines the key metrics for comparison. The values presented are illustrative, based on established chemical principles, to demonstrate how data should be structured for analysis.
| Compound | Structure | Reaction Type | Relative Rate Constant (k_rel) | Yield (Model Reaction, 1h) | cLogP | Key Advantage |
| This compound | F-Ph(F)-O-CH2-C≡CH | CuAAC | 1.2 - 1.5 | >95% | ~2.8 | Enhanced stability, tunable electronics |
| 2-(prop-2-yn-1-yloxy)benzene | Ph-O-CH2-C≡CH | CuAAC | 1.0 (Baseline) | >95% | ~2.3 | Cost-effective baseline |
| DBCO-amine | Strained Ring | SPAAC | ~50-100* | >90% | ~3.5 | Copper-free, bio-orthogonal |
| 5-Hexyn-1-ol | HO-(CH2)4-C≡CH | CuAAC | 0.9 - 1.1 | >95% | ~0.8 | Hydrophilic, simple linker |
*Note: The rate constant for SPAAC is second-order and mechanistically different from CuAAC; its relative magnitude is shown to emphasize its high intrinsic reactivity.
Experimental Protocols for Validation
Trustworthy data is built on meticulous and reproducible protocols. The following sections provide detailed, self-validating workflows for synthesizing the title compound and for conducting a benchmark kinetic study.
Protocol 4.1: Synthesis of this compound
This procedure is based on a standard Williamson ether synthesis, a reliable method for forming the aryl ether linkage.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,5-difluorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).
-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the resulting suspension vigorously at room temperature for 30 minutes. The formation of the potassium phenoxide is the key to this step.
-
Alkylation: Add propargyl bromide (80 wt. % in toluene, 1.1 eq) dropwise to the suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Quench the reaction by pouring the mixture into cold water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure product as a colorless oil.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 4.2: Benchmark Kinetic Analysis via CuAAC
This protocol uses a model reaction with a fluorescent azide (e.g., 3-azido-7-hydroxycoumarin) to allow for easy monitoring by fluorescence spectroscopy or HPLC.
Workflow Diagram:
Caption: A standardized workflow for the kinetic analysis of alkyne performance in a CuAAC reaction.
Step-by-Step Methodology:
-
Stock Solutions: Prepare stock solutions of the test alkyne (this compound), control alkynes, a model azide (e.g., benzyl azide), copper(II) sulfate, sodium ascorbate, and a Cu(I)-stabilizing ligand such as TBTA in a suitable solvent system (e.g., DMSO/water).
-
Reaction Setup: In a temperature-controlled vial, combine the azide, copper(II) sulfate, and TBTA solutions.
-
Initiation: Initiate the reaction by adding the sodium ascorbate (to reduce Cu(II) to the active Cu(I) species) followed immediately by the alkyne stock solution. Start a timer at the point of alkyne addition (t=0).
-
Sampling: At predetermined time points (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a solution containing a copper chelator (e.g., EDTA) to stop the reaction.
-
Analysis: Analyze each quenched sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the disappearance of the limiting reagent (e.g., the azide) and the appearance of the triazole product.
-
Kinetic Calculation: Determine the concentration of the reactant at each time point from the integrated peak areas. Plot ln([reactant]t/[reactant]₀) versus time. The slope of this line will be -k, the pseudo-first-order rate constant, assuming the other components are in excess.
Conclusion and Future Outlook
This compound is a highly valuable, specialized reagent for CuAAC-mediated bioconjugation. Its primary advantages, derived from its fluorine substituents, are the potential for modulated reaction kinetics and the introduction of a metabolically stable, lipophilic moiety that can be advantageous in drug design and PET radiolabeling applications.[7]
The provided benchmarking framework enables researchers to move beyond anecdotal evidence and quantitatively assess its performance. By comparing it systematically against non-fluorinated and mechanistically distinct alternatives, a clear picture of its advantages, limitations, and optimal use cases can be established. Future studies should focus on its performance in complex biological media and its utility in the development of targeted therapeutics and advanced diagnostic agents.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. This compound,(CAS# 457628-36-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene: A Guide for Laboratory Professionals
The following procedures are designed to empower researchers, scientists, and drug development professionals with the necessary information to manage the disposal of this compound in a manner that is safe, compliant, and environmentally responsible. Adherence to these guidelines is paramount to protecting laboratory personnel and the environment.
Hazard Assessment and Characterization
Due to the absence of a specific SDS for 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene, a thorough hazard assessment must be conducted by considering its structural components: a difluorinated benzene ring, an ether linkage, and a terminal alkyne (propargyl group).
Analogous Compound Analysis:
| Structural Feature | Analogous Compound(s) | Potential Hazards |
| Difluorobenzene moiety | 1,4-Difluorobenzene, 2,4-Difluoronitrobenzene | Flammable liquid and vapor.[1][2] Causes skin and serious eye irritation.[3][4][5] May cause respiratory irritation.[4][5] Potential for toxicity if swallowed, in contact with skin, or inhaled.[3][5] |
| Propargyl (prop-2-yn-1-yl) ether | 1-Fluoro-4-(prop-2-en-1-yloxy)benzene (allyl ether analog) | Combustible liquid.[6] Harmful if swallowed.[6] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6] Terminal alkynes can form explosive metal acetylides, especially with heavy metals.[7] |
Based on this analysis, this compound should be treated as a flammable, irritant, and potentially toxic substance . The terminal alkyne group necessitates special precautions to avoid the formation of explosive compounds.
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE and utilize proper engineering controls.
Minimum PPE Requirements:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Ensure gloves are regularly inspected for signs of degradation.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: While handling small quantities in a well-ventilated area may not require respiratory protection, a respirator with an organic vapor cartridge should be available in case of spills or when working with larger quantities.
Engineering Controls:
-
All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
An emergency eyewash station and safety shower must be readily accessible.
Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[9]
Waste Stream Classification:
This compound and materials contaminated with it must be disposed of as halogenated organic waste .[10][11]
Containerization Protocol:
-
Primary Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic liquid waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Solvents," and the full chemical name: "this compound." A list of all components and their approximate concentrations should be maintained on the label.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[12] Store the container in a designated satellite accumulation area within the laboratory, away from heat, sparks, and open flames.
Step-by-Step Disposal Procedure
The following protocol outlines the steps for the safe disposal of this compound from the laboratory.
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Preparation:
-
Waste Transfer:
-
For pure this compound or solutions containing it, carefully transfer the liquid into the designated halogenated organic waste container using a funnel.
-
Avoid splashing and ensure the exterior of the container remains clean.
-
-
Decontamination of Empty Containers:
-
For empty containers that held this compound, the first rinse with a suitable solvent (e.g., acetone, methanol) must be collected and disposed of as hazardous waste.[15]
-
Subsequent rinses of the container can be managed according to your institution's policy for non-hazardous waste, provided the initial rinse was thorough.
-
-
Disposal of Contaminated Solids:
-
Solid materials such as contaminated gloves, weigh boats, or absorbent pads should be placed in a designated solid hazardous waste container, clearly labeled as "Halogenated Organic Contaminated Debris."
-
-
Final Steps:
-
Once the waste container is full (not exceeding 90% capacity), ensure the cap is tightly secured.[10]
-
Complete the hazardous waste tag with all required information.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[9]
-
Spill Management
In the event of a spill of this compound, the following immediate actions should be taken:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and EHS.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use a chemical absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal as halogenated solid waste.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Regulatory Compliance
The disposal of this compound is governed by several federal and local regulations. Key among these are the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[12][13][16] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.[17]
Conclusion
The proper disposal of this compound, while requiring careful consideration due to the lack of specific hazard data, can be managed safely and effectively by adhering to the principles of chemical safety and regulatory compliance. By treating this compound with the caution afforded to its hazardous structural analogs and following the detailed procedures outlined in this guide, laboratory professionals can ensure a safe working environment and protect our shared ecosystem.
References
- 1. 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | C9H9FO | CID 637342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compliancy-group.com [compliancy-group.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. ethz.ch [ethz.ch]
- 11. uakron.edu [uakron.edu]
- 12. pfw.edu [pfw.edu]
- 13. osha.gov [osha.gov]
- 14. mastercontrol.com [mastercontrol.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
Personal protective equipment for handling 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
Definitive Guide to Safe Handling of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
This document provides essential safety protocols and operational guidance for the handling, use, and disposal of this compound. As a specialized reagent in drug development and chemical synthesis, its unique structure—combining a difluorinated aromatic ring with a reactive propargyl ether group—necessitates a rigorous and informed approach to laboratory safety. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, ensuring both personal safety and experimental integrity.
Hazard Assessment: A Synthesis of Structural Dangers
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not broadly available, a robust hazard assessment can be constructed by analyzing its core functional components: the 1,4-difluorobenzene core and the propargyl ether side chain. This approach allows us to anticipate potential risks and establish appropriate safety measures.
The primary hazards are associated with the flammability of the benzene-derived core and the high reactivity and toxicity of the propargyl group.[1] Propargyl alcohol, a related compound, is known to be flammable, highly reactive, and can be fatal if swallowed, inhaled, or absorbed through the skin.[1] Similarly, 1,4-Difluorobenzene is classified as a highly flammable liquid and vapor.[2][3] Therefore, this compound must be treated as a hazardous substance with multiple potential risks.
| Hazard Class | Anticipated Risk | Rationale & Supporting Evidence |
| Flammability | Highly Flammable Liquid and Vapor. Vapors may form explosive mixtures with air.[2] | The 1,4-difluorobenzene component is classified as a Flammable Liquid (Category 2).[2][3] The compound should be kept away from heat, sparks, open flames, and other ignition sources.[4] |
| Acute Toxicity | Harmful or Fatal if Swallowed, Inhaled, or Absorbed Through Skin. | The propargyl functional group is associated with significant toxicity.[1] Related fluorinated aromatics are also listed as harmful if swallowed and may cause respiratory irritation.[5] |
| Skin Corrosion/Irritation | Causes Skin Irritation. Prolonged or repeated contact may lead to dermatitis.[6] | Both fluorinated benzene derivatives and propargyl compounds are known skin irritants.[5][7] The solvent nature of the compound can defat the skin.[6] |
| Eye Damage/Irritation | Causes Serious Eye Irritation. Contact can result in redness, pain, and potential damage.[5][7] | Direct contact with chemicals of this nature is likely to be irritating and potentially damaging to the eyes.[8] |
| Reactivity | Potential for Polymerization. May react violently under specific conditions. | The terminal alkyne of the propargyl group can be highly reactive. Propargyl alcohol may polymerize when exposed to heat, light, or oxidizers.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of appropriate PPE is critical and should not be compromised.[9]
| Protection Level | Required PPE | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles: Must provide a complete seal around the eyes to protect from splashes.[10] Face Shield: Worn over goggles, this provides a secondary barrier against splashes for the entire face, which is critical when handling potentially toxic and irritating liquids.[11] |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloving Recommended) | Material: No single glove material is impervious to all chemicals. Consult the manufacturer's compatibility chart for resistance to aromatic ethers or similar solvents. Butyl rubber is often a good choice for solvents.[6] Integrity: Gloves must be inspected for defects before each use and changed immediately if contamination is suspected.[2] |
| Body Protection | Flame-Retardant Laboratory Coat & Chemical Apron | Lab Coat: A flame-retardant coat is essential due to the high flammability of the compound. Apron: A chemically impervious apron should be worn over the lab coat when transferring liquids or when there is a significant risk of splashing.[10] |
| Respiratory Protection | Use within a Certified Chemical Fume Hood | Primary Control: All handling of this volatile and potentially toxic compound must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.[6] Emergency Use: For spill cleanup or situations where fume hood use is not possible, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.[12] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills. Safety shoes with steel toes are recommended when handling larger containers.[6][13] |
Operational Workflow: From Storage to Disposal
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and preventing accidents.
Handling and Use Protocol
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources.[4]
-
PPE: Don all required PPE as outlined in the table above.
-
Grounding: When transferring from a metal container, ensure both the source and receiving containers are properly grounded and bonded to prevent static electricity discharge, which could ignite flammable vapors.[2][4]
-
Aliquotting: Use only non-sparking tools for transfers.[2][4] Perform all transfers of the liquid within the fume hood.
-
Reaction Setup: Keep all reaction vessels closed or under an inert atmosphere to the extent possible.
-
Post-Handling: After use, tightly seal the container.[2] Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly after removing gloves.[2]
Storage Requirements
-
Location: Store in a dedicated, well-ventilated flammables storage cabinet.[4]
-
Conditions: Keep the container tightly closed in a dry and cool place, away from heat and all sources of ignition.[2][3]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[4][14]
Emergency Procedures: A Plan for the Unexpected
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or ventilation is poor.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[8]
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Wearing appropriate PPE (including respiratory protection if necessary), carefully collect the absorbent material and contaminated items. Place them into a sealed, properly labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly.
First Aid and Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4][12]
-
Skin Contact: Remove contaminated clothing immediately.[2] Wash affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[8] Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste. Improper disposal is unlawful and dangerous.[15]
-
Waste Segregation: Do not mix this waste stream with other incompatible wastes.[1] Collect liquid waste in a dedicated, sealed, and clearly labeled container.[1]
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, absorbent pads, silica gel) in a separate, sealed, and labeled hazardous waste container.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and prominent hazard symbols (e.g., Flammable, Toxic).[1]
-
Disposal: Arrange for waste collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[16] Do not pour down the drain.[15]
By implementing these comprehensive safety and handling procedures, you can confidently and safely utilize this compound in your research, advancing scientific discovery while maintaining the highest standards of laboratory safety.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cpachem.com [cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | C9H9FO | CID 637342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. cpchem.com [cpchem.com]
- 8. soltexinc.com [soltexinc.com]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. Hazardous Waste Disposal [cool.culturalheritage.org]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
